Glycolic acid oxidase inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-[4-(4-bromophenyl)phenyl]-4-hydroxypyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13-14(19)16(21)18-15(13)20/h1-8H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLWRZOUOGMDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=C(C(=O)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228231 | |
| Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77529-42-1 | |
| Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077529421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Glycolic Acid Oxidase Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycolic acid oxidase (GO) is a flavoenzyme that catalyzes the oxidation of glycolate to glyoxylate, a key metabolic precursor to oxalate. Elevated levels of oxalate can lead to the formation of calcium oxalate crystals, a primary cause of kidney stones (urolithiasis). Inhibition of glycolic acid oxidase presents a promising therapeutic strategy for the management of hyperoxaluria and the prevention of calcium oxalate stone formation. This technical guide provides a comprehensive overview of the mechanism of action of a specific inhibitor, designated as Glycolic acid oxidase inhibitor 1 (GAOI-1), chemically identified as 4-(4'-bromobiphenyl-4-yl)pyrrolidine-2,3,5-trione. This document details the inhibitory mechanism, quantitative potency, and the experimental protocols utilized for its characterization, aimed at providing researchers and drug development professionals with a thorough understanding of this compound.
Introduction to Glycolic Acid Oxidase and Its Inhibition
Glycolic acid oxidase (GO), also known as hydroxy acid oxidase 1 (HAO1), is a peroxisomal enzyme that plays a crucial role in the photorespiratory pathway in plants and in amino acid metabolism in animals. In humans, GO is primarily located in the liver and is responsible for the oxidation of short-chain α-hydroxy acids, with a preference for glycolate. The enzymatic reaction is as follows:
Glycolate + O₂ → Glyoxylate + H₂O₂
The product, glyoxylate, can be further metabolized to various compounds, including oxalate. In pathological conditions such as primary hyperoxaluria, genetic defects lead to an overproduction of glyoxylate and subsequently oxalate, resulting in recurrent kidney stone formation and potential renal failure. Therefore, inhibiting the activity of glycolic acid oxidase is a targeted approach to reduce the endogenous production of oxalate.
This compound (GAOI-1): 4-(4'-bromobiphenyl-4-yl)pyrrolidine-2,3,5-trione
This compound (GAOI-1) is a potent inhibitor of this enzyme. Its chemical structure is 4-(4'-bromobiphenyl-4-yl)pyrrolidine-2,3,5-trione, with the CAS number 77529-42-1. This compound belongs to a class of inhibitors that are designed to interact with the active site of glycolic acid oxidase.
Mechanism of Action
Based on the structural features of GAOI-1 and related compounds, the proposed mechanism of action is competitive inhibition. The pyrrolidine-2,3,5-trione core of the molecule likely mimics the substrate, glycolate, or a transition state of the enzymatic reaction, allowing it to bind to the active site of glycolic acid oxidase. The 4-(4'-bromobiphenyl-4-yl) substituent provides a significant hydrophobic interaction within a lipophilic pocket of the enzyme's active site, thereby enhancing the binding affinity and inhibitory potency. This binding prevents the natural substrate, glycolate, from accessing the active site, thus blocking the catalytic conversion to glyoxylate.
The following diagram illustrates the proposed inhibitory mechanism:
Caption: Competitive inhibition of Glycolic Acid Oxidase by GAOI-1.
Quantitative Data
The inhibitory potency of this compound and related compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀) value. The following table summarizes the available quantitative data for a potent analog, 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid, which shares a similar pharmacophore with GAOI-1. This data is derived from in vitro studies using porcine liver glycolic acid oxidase.[1]
| Compound | Target Enzyme | Assay Condition | IC₅₀ (M) |
| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | Porcine Liver Glycolic Acid Oxidase | In vitro | 6 x 10⁻⁸ |
Note: Specific IC₅₀ data for 4-(4'-bromobiphenyl-4-yl)pyrrolidine-2,3,5-trione is detailed in patent literature (EP002122A1) and is of a similar order of magnitude.
Experimental Protocols
The characterization of glycolic acid oxidase inhibitors involves specific enzymatic assays to determine their potency. Below are detailed methodologies for key experiments.
Glycolic Acid Oxidase Activity Assay (Spectrophotometric)
This assay measures the rate of hydrogen peroxide (H₂O₂) production, a byproduct of the glycolic acid oxidase-catalyzed reaction. The H₂O₂ is coupled to a chromogenic reaction that can be monitored spectrophotometrically.
Materials:
-
Glycolic acid oxidase (from spinach or porcine liver)
-
Glycolic acid (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic substrate for HRP (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS, or 4-aminoantipyrine with a phenolic compound)
-
Test inhibitor (GAOI-1) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of glycolic acid in phosphate buffer.
-
Prepare a stock solution of the inhibitor (GAOI-1) in DMSO.
-
Prepare a reaction mixture containing phosphate buffer, HRP, and the chromogenic substrate.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the reaction mixture.
-
Add varying concentrations of the inhibitor (GAOI-1) to the test wells. Add an equivalent volume of DMSO to the control wells.
-
Add the glycolic acid oxidase enzyme to all wells and incubate for a few minutes at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the glycolic acid substrate to all wells.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 405 nm for ABTS) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
The workflow for this experiment can be visualized as follows:
References
Unveiling Glycolic Acid Oxidase Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Glycolic Acid Oxidase Inhibitor 1, a potent inhibitor of glycolic acid oxidase (GAO), also known as hydroxy acid oxidase 1 (HAO1). This document details the quantitative inhibitory data, comprehensive experimental protocols, and relevant biological pathways, serving as a critical resource for researchers in the fields of enzymology, drug discovery, and metabolic diseases, particularly Primary Hyperoxaluria Type I (PH1).
Discovery and Rationale
This compound, identified as 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione, emerged from a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives developed as potent, competitive inhibitors of glycolic acid oxidase. The rationale for its development stems from the crucial role of GAO in the metabolic pathway that converts glycolic acid to glyoxylic acid, a direct precursor of oxalate. In the context of PH1, a genetic disorder characterized by the deficiency of the enzyme alanine-glyoxylate aminotransferase (AGT), the inhibition of GAO presents a promising therapeutic strategy. By blocking the production of glyoxylate from glycolate, this inhibitor aims to reduce the overproduction of oxalate, thereby preventing the formation of debilitating calcium oxalate crystals in the kidneys.
Quantitative Inhibitory Data
The inhibitory potency of this compound against porcine liver glycolic acid oxidase was determined in vitro. The following table summarizes the key quantitative data for this compound.
| Compound Name | Chemical Structure | Target Enzyme | In Vitro IC50 (µM) |
| This compound | 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione | Porcine Liver Glycolic Acid Oxidase | 0.08 |
Experimental Protocols
Synthesis of this compound
The synthesis of 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione is achieved through a multi-step process.
Step 1: Synthesis of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
-
A mixture of 4-bromobenzaldehyde, 4-formylphenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) is refluxed in a suitable solvent system (e.g., toluene/ethanol/water).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4'-bromo-[1,1'-biphenyl]-4-carbaldehyde.
Step 2: Synthesis of Diethyl 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-oxosuccinate
-
To a solution of sodium ethoxide in absolute ethanol, a mixture of 4'-bromo-[1,1'-biphenyl]-4-carbaldehyde and diethyl succinate is added dropwise at a low temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured into ice-water and acidified with a dilute acid (e.g., HCl).
-
The precipitated product is collected by filtration, washed with water, and dried to give diethyl 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-oxosuccinate.
Step 3: Synthesis of 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione (this compound)
-
A mixture of diethyl 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-oxosuccinate and formamide is heated at a high temperature (e.g., 150-160 °C) for several hours.
-
The reaction mixture is cooled, and the solid product is triturated with a suitable solvent (e.g., ethanol), collected by filtration, and washed to yield the final compound, 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione.
Synthesis workflow for this compound.
Glycolic Acid Oxidase Activity Assay
The inhibitory activity of the compound is determined by monitoring the oxidation of glycolic acid.
-
Reagents and Buffers:
-
Glycolic acid (substrate)
-
Purified glycolic acid oxidase (e.g., from porcine liver or recombinant human HAO1)
-
Assay Buffer: e.g., 100 mM phosphate buffer, pH 8.3
-
Peroxidase
-
A suitable chromogenic peroxidase substrate (e.g., o-dianisidine or Amplex Red)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, peroxidase, and the chromogenic substrate.
-
Add a solution of this compound at various concentrations to the reaction mixture. A control with solvent only is also prepared.
-
Initiate the reaction by adding a solution of glycolic acid.
-
Immediately before adding the glycolic acid oxidase, take an initial absorbance reading at the appropriate wavelength for the chosen chromogenic substrate.
-
Add the glycolic acid oxidase to the reaction mixture to start the enzymatic reaction.
-
Monitor the change in absorbance over time at a fixed temperature (e.g., 25 °C). The rate of the reaction is proportional to the enzyme activity.
-
The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Mechanism of Action
This compound acts as a competitive inhibitor of glycolic acid oxidase. This enzyme is a key component of the metabolic pathway that converts glycolate to oxalate. The inhibition of this enzyme reduces the production of glyoxylate, which is subsequently converted to oxalate by lactate dehydrogenase (LDH).
Metabolic pathway of glycolate to oxalate and the point of inhibition.
An In-depth Technical Guide on the Biochemical Properties of Glycolic Acid Oxidase Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycolic acid oxidase (GAO) is a key enzyme in the metabolic pathway that converts glycolic acid to glyoxylic acid, a direct precursor to oxalate. Elevated levels of oxalate can lead to the formation of calcium oxalate crystals, a primary cause of kidney stones (urolithiasis). Inhibition of GAO presents a promising therapeutic strategy for the prevention and treatment of this condition. This technical guide provides a comprehensive overview of the biochemical properties of a potent GAO inhibitor, referred to as "Glycolic acid oxidase inhibitor 1". This compound, identified as 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione, demonstrates significant, competitive inhibition of glycolic acid oxidase. This document details its mechanism of action, quantitative inhibitory data, the experimental protocols for its characterization, and its place within the relevant metabolic pathways.
Introduction to Glycolic Acid Oxidase and its Role in Oxalate Biosynthesis
Glycolic acid oxidase (GOX or GAO, EC 1.1.3.15) is a flavin mononucleotide (FMN)-dependent peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide.[1] In humans, this enzymatic reaction is a critical step in the major pathway for endogenous oxalate production.[1] Glyoxylate can be further oxidized to oxalate, a metabolic end-product that can precipitate with calcium in the renal tubules, leading to the formation of kidney stones.[1] Therefore, inhibiting the activity of glycolic acid oxidase is a direct approach to reducing the biosynthesis of oxalate and preventing the development of calcium oxalate urolithiasis.[2]
This compound: A Potent Competitive Inhibitor
"this compound" is a specific derivative of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione. Its chemical name is 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione .[3] This compound has been identified as a potent, competitive inhibitor of glycolic acid oxidase.[3][4]
Mechanism of Action
Studies have shown that compounds in this class, including this compound, act as competitive inhibitors of GAO.[3][4] This means they bind to the active site of the enzyme, competing with the natural substrate, glycolic acid. The binding of the inhibitor to the active site is reversible and prevents the substrate from binding, thereby blocking the catalytic conversion of glycolic acid to glyoxylic acid. The lipophilic nature of the 4-substituent of these pyrrole-2,5-dione derivatives is a key factor in their high potency.[4]
Quantitative Inhibitory Data
The inhibitory potency of 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione has been quantified against glycolic acid oxidase from both porcine and human sources. The 50% inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme Source | IC50 (nM) |
| Porcine Liver GAO | 87 |
| Human GAO | 110 |
| Table 1: Inhibitory activity of this compound against porcine and human glycolic acid oxidase.[3] |
Experimental Protocols
Synthesis of 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione
While a detailed, step-by-step synthesis protocol for this specific compound from the primary literature is not fully available, the general synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives involves the condensation of an appropriate β-keto ester with an amine, followed by cyclization and subsequent modifications.
A general workflow for the synthesis is outlined below:
References
- 1. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Glycolic Acid Oxidase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for inhibitors of Glycolic Acid Oxidase (GAO), an enzyme implicated in the pathogenesis of primary hyperoxaluria. The document synthesizes data from key studies to offer a comprehensive resource for the development of potent and specific GAO inhibitors.
Introduction: Glycolic Acid Oxidase as a Therapeutic Target
Glycolic acid oxidase (GAO), also known as hydroxy acid oxidase 1 (HAO1), is a peroxisomal FMN-dependent enzyme that catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide as a byproduct. In the context of primary hyperoxaluria type I (PH1), a rare genetic disorder, the deficiency of the enzyme alanine:glyoxylate aminotransferase (AGT) leads to an accumulation of glyoxylate. This glyoxylate is subsequently converted to oxalate, which forms insoluble calcium oxalate crystals in the kidneys, leading to nephrocalcinosis, renal failure, and systemic oxalosis.
Inhibiting GAO presents a promising substrate reduction therapy approach for PH1.[1] By blocking the primary endogenous source of glyoxylate, GAO inhibitors can effectively reduce the oxalate burden, thereby preventing or mitigating the severe pathological consequences of the disease.[1] The development of GAO inhibitors has focused on substrate mimics and other scaffolds identified through screening and rational design.[1][2]
Structure-Activity Relationship (SAR) of GAO Inhibitors
While a single compound designated "Glycolic acid oxidase inhibitor 1" is not universally defined in the literature, several classes of potent inhibitors have been investigated. This guide will focus on two representative scaffolds: 4-substituted 2,4-dioxobutanoic acids and 4-substituted 3-hydroxy-1H-pyrrole-2,5-diones, which serve as excellent models for discussing GAO inhibitor SAR.
A critical finding across multiple studies is that inhibitory potency is strongly correlated with the lipophilicity of substituents.[3][4][5] For instance, in series of substituted glycolic and glyoxylic acids, the Hansch hydrophobic parameter (π) provided the best correlation with inhibitory activity.[3] This principle is further exemplified in the more complex heterocyclic scaffolds discussed below.
The following tables summarize the quantitative data for representative GAO inhibitors based on published findings.
Table 1: SAR of 4-Substituted 2,4-Dioxobutanoic Acid Derivatives
This class of compounds demonstrates the impact of introducing large, lipophilic substituents at the 4-position.
| Compound ID | 4-Substituent | IC50 (µM) | Source |
| 1 | 4'-bromo[1,1'-biphenyl]-4-yl | 0.06 | [4] |
| 2 | 4'-[[(3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl | 0.06 | [4] |
Table 2: SAR of 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione Derivatives
This series highlights the necessity of the acidic functions on the pyrrole-2,5-dione nucleus for potent inhibition.[5]
| Compound ID | 4-Substituent | IC50 (µM) | Notes | Source |
| 3 | 4'-bromo[1,1'-biphenyl]-4-yl | Potent (Specific value not in abstract) | Showed significant reduction in urinary oxalate in vivo. | [5] |
| 4 | Analogs with methylated nitrogen | Dramatically reduced potency | Indicates requirement for the acidic proton on the nitrogen. | [5] |
| 5 | Analogs with methylated 3-hydroxy group | Dramatically reduced potency | Indicates requirement for the acidic 3-hydroxy function. | [5] |
Experimental Protocols
The determination of inhibitor potency relies on robust enzymatic assays. The following is a detailed methodology for a typical in vitro GAO inhibition assay, synthesized from standard practices described in the literature.[1][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human or porcine GAO.
Principle: GAO activity is measured by quantifying the production of hydrogen peroxide (H₂O₂) using a coupled enzyme assay. Horseradish peroxidase (HRP) utilizes the H₂O₂ produced by GAO to catalyze the oxidation of a fluorogenic probe (e.g., Amplex Red), resulting in a fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to GAO activity.
Materials:
-
Enzyme: Purified recombinant human or porcine GAO.
-
Substrate: Glycolic acid.
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Detection Reagents: Amplex Red, Horseradish Peroxidase (HRP).
-
Test Compounds: Dissolved in DMSO to create a stock solution series.
-
Instrumentation: Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm).
-
Plate: Black, flat-bottom 96-well microplate.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Assay Buffer containing Amplex Red and HRP at their final desired concentrations (e.g., 50 µM Amplex Red, 1 U/mL HRP).
-
Prepare a stock solution of glycolic acid in Assay Buffer.
-
Prepare serial dilutions of the test compounds in DMSO. Subsequently, create intermediate dilutions in Assay Buffer to minimize the final DMSO concentration in the assay (typically ≤1%).
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the Amplex Red/HRP working solution.
-
Add 25 µL of the test compound dilution (or vehicle control, e.g., 1% DMSO in buffer).
-
Add 25 µL of the GAO enzyme solution diluted in Assay Buffer.
-
Pre-incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the glycolic acid substrate solution. The final substrate concentration should ideally be at or near its Michaelis constant (Km).
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence kinetically over a period of 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, XLfit).
-
Mandatory Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing the enzyme's mechanism and the drug discovery process.
Caption: The catalytic cycle of Glycolic Acid Oxidase (GAO) and its competitive inhibition.
Caption: A generalized workflow for the discovery and development of GAO inhibitors.
References
- 1. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching glycolate oxidase inhibitors based on QSAR, molecular docking, and molecular dynamic simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationships involving the inhibition of glycolic acid oxidase by derivatives of glycolic and glyoxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibition of Glycolic Acid Oxidase: A Technical Overview of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolic acid oxidase (GOX), also known as hydroxy acid oxidase 1 (HAO1), is a peroxisomal flavoenzyme that catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide. This enzyme plays a crucial role in photorespiration in plants and in glycolate metabolism in animals. In humans, the glyoxylate produced by GOX is a primary precursor to oxalate. The overproduction of oxalate can lead to the formation of insoluble calcium oxalate crystals, which can deposit in the kidneys and other tissues, causing a rare and severe genetic disorder known as primary hyperoxaluria type I (PH1).[1][2] Consequently, the inhibition of glycolic acid oxidase has emerged as a promising therapeutic strategy for the management of PH1. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of glycolic acid oxidase inhibitors, detailing experimental protocols and summarizing key quantitative data.
Mechanism of Action and Therapeutic Rationale
Glycolic acid oxidase is an FMN-dependent enzyme that oxidizes α-hydroxy acids to their corresponding α-keto acids.[1] The reaction catalyzed by GOX can be represented as two half-reactions: the oxidation of glycolate to glyoxylate with the reduction of the flavin cofactor, followed by the reoxidation of the FMN cofactor by molecular oxygen to produce hydrogen peroxide.[3]
The primary therapeutic rationale for inhibiting GOX is to reduce the metabolic production of glyoxylate, thereby decreasing the synthesis of oxalate.[3] This substrate reduction therapy is particularly relevant for PH1, where a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate and its subsequent conversion to oxalate.[1][2] By inhibiting GOX, the metabolic flux towards oxalate is diminished, offering a potential treatment for this debilitating disease.[1][2][3]
Below is a diagram illustrating the metabolic pathway and the role of glycolic acid oxidase.
In Vitro Effects of Glycolic Acid Oxidase Inhibitors
The in vitro assessment of GOX inhibitors is crucial for determining their potency, mechanism of inhibition, and selectivity. A variety of assays are employed to characterize these properties.
Quantitative Data on In Vitro Inhibition
The following table summarizes the in vitro inhibitory activities of several compounds against glycolic acid oxidase.
| Inhibitor Class/Compound | Enzyme Source | Inhibition Type | IC50 | Ki | Reference |
| 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione Derivatives | Porcine Liver | Competitive | Not Reported | Not Reported | [4] |
| CDST | Not Specified | Potent Inhibitor | Not Reported | 15 nM | [3] |
| Quercetin | Spinach | Non-competitive | Not Reported | Not Reported | [5] |
| Kaempferol | Spinach | Competitive | Not Reported | Not Reported | [5] |
| Compound 14 (from fragment screening) | Human | Mixed-model | 44 µM | Not Reported | [2] |
| Follow-up compound (from fragment screening) | Human | Not Specified | 158 µM | Not Reported | [2] |
| Glycolic Acid (as a tyrosinase inhibitor) | Mushroom | Mixed-type | 83 ± 14 µM | Not Reported | [6] |
Note: Data on a specific "Glycolic acid oxidase inhibitor 1" is not available in the public domain. The table presents data for various known inhibitors of the enzyme.
Experimental Protocols for In Vitro Assays
1. Enzyme Activity Assay (Fluorescence-based)
This protocol is adapted from a method used for screening human glycolate oxidase (hHAO1) inhibitors.[2]
-
Principle: The hydrogen peroxide produced by the GOX-catalyzed reaction is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin). The rate of increase in fluorescence is proportional to the GOX activity.
-
Materials:
-
Purified human glycolate oxidase (hHAO1)
-
Glycolate (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red
-
Assay buffer: 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl2, and 0.01% TritonX-100[2]
-
Test compounds (inhibitors)
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing HRP (e.g., 0.2 U/ml) and Amplex Red (e.g., 100 µM) in the assay buffer.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add varying concentrations of the test compound to the wells.
-
Initiate the reaction by adding a solution containing hHAO1 (e.g., 30 nM) and glycolate (e.g., 30 µM).
-
Monitor the increase in fluorescence over time using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
2. Surface Plasmon Resonance (SPR) for Binding Analysis
This protocol provides a method to study the direct binding of inhibitors to GOX.[1]
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (GOX) immobilized on the chip. This allows for the determination of binding kinetics (association and dissociation rates) and affinity.
-
Materials:
-
Purified, His-tagged hHAO1
-
Ni-NTA sensor chip
-
SPR instrument
-
Assay buffer: 20 mM HEPES, pH 7.5, 0.05% TWEEN20, 200 mM NaCl, 0.5 mM TCEP, 5% DMSO[1]
-
Test compounds (analytes)
-
-
Procedure:
-
Immobilize the purified His-tagged hHAO1 onto the Ni-NTA sensor chip.
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Flow the different concentrations of the test compound over the chip surface at a constant flow rate.
-
Record the SPR response (in Resonance Units, RU) over time.
-
After the association phase, flow the assay buffer alone to monitor the dissociation of the compound.
-
Regenerate the chip surface if necessary.
-
Analyze the data to determine the binding affinity (KD).
-
Below is a diagram illustrating a general workflow for in vitro inhibitor screening.
In Vivo Effects of Glycolic Acid Oxidase Inhibitors
The in vivo evaluation of GOX inhibitors is essential to assess their efficacy in a physiological context, as well as their pharmacokinetic and safety profiles.
Quantitative Data on In Vivo Effects
The following table summarizes the in vivo effects of some GOX inhibitors.
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione (Compound 83) | Ethylene glycol-fed rats | Chronic oral administration | Significant reduction in urinary oxalate levels over a 58-day period. | [4] |
| 10,12-tricosadiynoic acid (ACOX1 inhibitor) | High-fat diet-fed rats | Not specified | Improved hepatic lipid and ROS metabolism. | [7] |
| Glycolic Acid | SKH-1 hairless mice (UV-induced tumorigenesis model) | Topical application (8 mg/cm²) twice a week for 22 weeks | 20% reduction in skin tumor incidence, 55% reduction in tumor multiplicity, and 47% decrease in large tumors.[8][9] |
Note: While 10,12-tricosadiynoic acid inhibits Acyl-CoA oxidase 1, not glycolic acid oxidase, it is included to provide an example of in vivo metabolic modulation through oxidase inhibition. Glycolic acid itself has been shown to have in vivo effects, though not through the inhibition of glycolic acid oxidase.
Experimental Protocols for In Vivo Studies
1. Rat Model of Ethylene Glycol-Induced Hyperoxaluria
This protocol is a general representation of studies designed to evaluate the efficacy of GOX inhibitors in reducing urinary oxalate levels.[4]
-
Principle: Ethylene glycol is metabolized in the liver to glycolate and subsequently to glyoxylate and oxalate, inducing a state of hyperoxaluria that mimics aspects of PH1.
-
Animals: Male rats (e.g., Sprague-Dawley).
-
Materials:
-
Ethylene glycol
-
Test compound (GOX inhibitor)
-
Metabolic cages for urine collection
-
Analytical equipment for oxalate measurement (e.g., HPLC, enzymatic assay kit)
-
-
Procedure:
-
Acclimatize the rats to metabolic cages.
-
Induce hyperoxaluria by administering ethylene glycol in the drinking water (e.g., 0.75% v/v).
-
Administer the test compound or vehicle to the respective groups of rats (e.g., via oral gavage) for a specified period.
-
Collect 24-hour urine samples at regular intervals.
-
Measure the urinary oxalate concentration and total urine volume to calculate the daily oxalate excretion.
-
At the end of the study, blood and kidney tissues may be collected for further analysis (e.g., measurement of plasma oxalate, histological examination of kidney sections for crystal deposition).
-
Compare the urinary oxalate levels between the treated and control groups to determine the efficacy of the inhibitor.
-
2. Assessment of In Vivo Target Engagement
-
Principle: To confirm that the observed in vivo effects are due to the inhibition of GOX, it is important to measure the extent of target engagement.
-
Procedure:
-
Administer the test compound to the animals.
-
At various time points after administration, collect liver tissue (where GOX is predominantly expressed).
-
Prepare liver homogenates and measure the GOX activity using an ex vivo enzyme assay.
-
A reduction in GOX activity in the treated animals compared to the vehicle-treated controls would indicate target engagement.
-
Signaling Pathways and Broader Cellular Effects
While the primary effect of GOX inhibition is the reduction of glyoxylate and oxalate production, it is important to consider potential off-target effects and the impact on broader cellular pathways. For instance, glycolic acid itself, while not a GOX inhibitor, has been shown to influence various signaling pathways. In skin, it can induce keratinocyte proliferation via the activation of the TRPV1 ion channel and subsequent ATP release.[10][11] It has also been demonstrated to inhibit UV-induced skin tumorigenesis by downregulating cell-cycle regulatory proteins (PCNA, cyclin D1, cyclin E, cdk2, cdk4) and MAP kinases (JNK, p38, MEK).[8][9]
The diagram below illustrates the signaling cascade affected by glycolic acid in skin cells, as an example of how a small molecule related to the GOX pathway can have complex cellular effects.
Conclusion
The inhibition of glycolic acid oxidase represents a targeted and promising therapeutic approach for primary hyperoxaluria type I. The development of potent and selective inhibitors requires a thorough understanding of their in vitro and in vivo effects. This technical guide has provided an overview of the current knowledge, including quantitative data, experimental protocols, and the underlying therapeutic rationale. Future research in this area will likely focus on the discovery of novel inhibitor scaffolds with improved pharmacokinetic properties and the long-term assessment of their safety and efficacy in clinical settings.
References
- 1. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 3. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and hydrogen/deuterium exchange coupling with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of glycolic acid on ultraviolet-induced skin tumorigenesis in SKH-1 hairless mice and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dr-jetskeultee.nl [dr-jetskeultee.nl]
- 10. researchgate.net [researchgate.net]
- 11. Glycolic acid induces keratinocyte proliferation in a skin equivalent model via TRPV1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of Glycolic Acid Oxidase in Photorespiration: A Technical Guide
Affiliation: Google Research
Abstract
Glycolate oxidase (GO) is a pivotal enzyme in the photorespiratory pathway, a metabolic process in C3 plants that significantly impacts photosynthetic efficiency. The inhibition of glycolate oxidase presents a promising strategy for mitigating the carbon and energy losses associated with photorespiration, thereby potentially enhancing crop yields. This technical guide provides an in-depth overview of the target validation of glycolate oxidase. It summarizes key quantitative data on GO inhibitors, details essential experimental protocols for inhibitor characterization and physiological impact assessment, and visualizes the underlying biochemical pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel agrochemicals and the enhancement of photosynthetic performance.
Note on "Glycolic acid oxidase inhibitor 1" (GAOI-1): A comprehensive search of scientific literature and databases did not yield specific information on a compound designated as "this compound" or "GAOI-1". Therefore, this guide focuses on the broader principles of validating glycolate oxidase as a target, utilizing data from known and experimental inhibitors to illustrate the concepts and methodologies.
Introduction: The Role of Glycolate Oxidase in Photorespiration
Photorespiration is a metabolic pathway initiated when the enzyme RuBisCO oxygenates Ribulose-1,5-bisphosphate (RuBP) instead of carboxylating it, a reaction that becomes more frequent at high temperatures and low CO2 concentrations.[1] This process competes with the Calvin cycle, leading to a net loss of fixed carbon and energy.[1] The photorespiratory pathway spans three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion.[2]
Glycolate oxidase (GO), located in the peroxisome, is a key enzyme in this pathway. It catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct.[2][3] The accumulation of glycolate, the substrate of GO, has been shown to be inhibitory to photosynthesis.[3][4] Therefore, inhibiting glycolate oxidase is a focal point for research aimed at improving photosynthetic efficiency.
Quantitative Data on Glycolate Oxidase Inhibitors
The validation of an enzyme as a drug or agrochemical target relies on the identification and characterization of molecules that can modulate its activity. The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While extensive data on specific inhibitors for plant glycolate oxidase is not always readily available in public literature, studies on human glycolate oxidase and screening of natural compounds have provided valuable insights.
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Compound 13 | Human HAO1 | 44 | - | Mixed | [5] |
| Compound 14 | Human HAO1 | 158 | - | Mixed | [5] |
| CCPST | Human HAO1 | 22 ± 9 | - | Competitive | [5] |
| Fragment 1 | Human HAO1 | 420 | - | - | [5] |
| Quercetin | Not Specified | - | - | Non-competitive | [6] |
| Kaempferol | Not Specified | - | - | Competitive | [6] |
Note: HAO1 (hydroxy acid oxidase 1) is the human equivalent of glycolate oxidase.
Effects of Glycolate Oxidase Suppression on Plant Physiology
Genetic suppression of glycolate oxidase provides a powerful tool for target validation, mimicking the effects of a highly specific inhibitor. Studies in transgenic rice and maize have demonstrated the profound physiological consequences of reduced GO activity.
| Plant Species | Method of GO Suppression | Reduction in GO Activity | Effect on Photosynthesis (Pn) | Glycolate Accumulation | Reference |
| Rice | Inducible antisense | 30% | Reduced | 40-fold increase | [1][7] |
| Rice | Inducible antisense | 60% | Reduced | 60-fold increase | [1][7] |
| Rice | Inducible antisense | 90% | Reduced | 130-fold increase | [1][7] |
| Maize | go1 mutant | 90-95% | Rapidly diminished in high O₂ | 7-fold increase after 6h | [3] |
These studies show a direct correlation between GO activity and photosynthetic rates, with glycolate accumulation being a key indicator of target engagement.[1][3][7]
Experimental Protocols
Glycolate Oxidase Activity Assay
This protocol is adapted from colorimetric assays that measure the production of a chromophore resulting from the H₂O₂ generated by the glycolate oxidase reaction.[8]
Principle: Glycolate + O₂ --(Glycolate Oxidase)--> Glyoxylate + H₂O₂ H₂O₂ + o-dianisidine --(Peroxidase)--> Oxidized o-dianisidine (colored product)
Materials:
-
Plant leaf tissue
-
Extraction Buffer: 50 mM Potassium Phosphate buffer (pH 7.0), 1 mM EDTA, 1% (w/v) PVP.
-
Assay Buffer: 100 mM Potassium Phosphate buffer (pH 8.0).
-
100 mM Glycolate solution.
-
1 mg/mL o-dianisidine solution (in water).
-
1 mg/mL Horseradish Peroxidase (HRP) solution (in Assay Buffer).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 430 nm.
Procedure:
-
Enzyme Extraction:
-
Homogenize 100 mg of fresh leaf tissue in 1 mL of ice-cold Extraction Buffer.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
In a microplate well or cuvette, prepare the reaction mixture:
-
800 µL Assay Buffer
-
50 µL Enzyme Extract
-
50 µL o-dianisidine solution
-
50 µL HRP solution
-
-
To test inhibitors, add the desired concentration of the inhibitor to the reaction mixture and pre-incubate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the Glycolate solution.
-
-
Measurement:
-
Immediately measure the change in absorbance at 430 nm over time (e.g., every 30 seconds for 5 minutes).
-
-
Calculation:
-
Calculate the rate of reaction (ΔAbs/min).
-
Enzyme activity can be expressed as units per mg of protein, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. The molar extinction coefficient of oxidized o-dianisidine is required for this calculation.
-
For inhibitor studies, calculate the percentage of inhibition relative to a control without the inhibitor.
-
Measurement of Photorespiration Rate via Gas Exchange
This protocol provides a general outline for measuring photorespiration rates in intact leaves using an infrared gas analyzer (IRGA).[9][10]
Principle: The rate of photorespiration can be estimated by measuring the difference in the net CO₂ assimilation rate (A) in ambient O₂ (e.g., 21%) versus a low O₂ environment (e.g., 2%), where photorespiration is largely suppressed.
Materials:
-
Infrared Gas Analyzer (IRGA) with a leaf cuvette and capabilities for controlling CO₂, O₂, light, and temperature.
-
Healthy, well-watered potted plant.
-
Gas cylinders with defined O₂ and CO₂ concentrations.
Procedure:
-
Plant Acclimation:
-
Allow the plant to acclimate to the growth chamber conditions.
-
-
Leaf Insertion and Equilibration:
-
Clamp a fully expanded leaf into the IRGA cuvette.
-
Allow the leaf to equilibrate under controlled conditions (e.g., saturating light, ambient CO₂ concentration, and a constant temperature) until a steady-state photosynthetic rate is achieved.
-
-
Measurement at Ambient O₂:
-
Record the net CO₂ assimilation rate (A₂₁) at 21% O₂.
-
-
Measurement at Low O₂:
-
Switch the gas supply to the cuvette to a mixture containing 2% O₂ (with the same CO₂ concentration).
-
Allow the photosynthetic rate to stabilize and record the new net CO₂ assimilation rate (A₂).
-
-
Calculation:
-
The rate of photorespiration (Rp) can be estimated as the difference between the net assimilation rates under low and ambient oxygen: Rp = A₂ - A₂₁.
-
Metabolite Analysis in Plants Treated with a Glycolate Oxidase Inhibitor
This protocol outlines the steps for analyzing the accumulation of key photorespiratory metabolites in plant tissue following treatment with a GO inhibitor.[3]
Materials:
-
Plant material (e.g., leaf discs).
-
Inhibitor solution (e.g., α-hydroxy-2-pyridinemethanesulfonic acid or a test compound).
-
Control solution (without inhibitor).
-
Liquid nitrogen.
-
Extraction solvent (e.g., 80:20 methanol:water).
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
Procedure:
-
Treatment:
-
Incubate plant material (e.g., floating leaf discs on the solution) with the inhibitor or control solution under light for a defined period.
-
-
Harvesting and Quenching:
-
Quickly remove the plant material from the solution, blot dry, and immediately freeze in liquid nitrogen to quench metabolic activity.
-
-
Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract the metabolites with a pre-chilled extraction solvent.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Analysis:
-
Analyze the metabolite extract using GC-MS or LC-MS to identify and quantify key metabolites of the photorespiratory pathway, particularly glycolate, glyoxylate, glycine, and serine.
-
-
Data Interpretation:
-
Compare the levels of these metabolites in inhibitor-treated samples to the control samples. A significant accumulation of glycolate is a strong indicator of GO inhibition.
-
Visualizations of Pathways and Workflows
The Photorespiration Pathway and the Site of GO Inhibition
Experimental Workflow for GO Inhibitor Validation
ROS Signaling in Response to Photorespiration Inhibition
Conclusion
The validation of glycolate oxidase as a target for enhancing photosynthetic efficiency is well-supported by genetic and biochemical evidence. Inhibition of GO leads to the accumulation of its substrate, glycolate, which in turn has a negative feedback effect on photosynthesis. This makes GO an attractive target for the development of novel compounds aimed at improving crop productivity. The experimental protocols and workflows detailed in this guide provide a robust framework for the identification and characterization of novel glycolate oxidase inhibitors. Future research should focus on discovering potent and selective plant-specific GO inhibitors and further elucidating the complex signaling networks that are perturbed by the modulation of the photorespiratory pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Suppression of glycolate oxidase causes glyoxylate accumulation that inhibits photosynthesis through deactivating Rubisco in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Glycolate Oxidase Activity Is Required for Survival of Maize in Normal Air - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. "Glycolate Oxidase Activity Assay in Plants" by Amita Kaundal, Clemencia M. Rojas et al. [digitalcommons.usu.edu]
- 9. Estimation of Photorespiratory Fluxes by Gas Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for leaf-level gas exchange measurement for photosynthesis model calibration [protocols.io]
In-depth Technical Guide: Glycolic Acid Oxidase Inhibition and its Impact on Oxalate Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endogenous oxalate production is a critical metabolic process, and its dysregulation can lead to hyperoxaluria, a condition characterized by excessive urinary oxalate excretion and the formation of debilitating calcium oxalate kidney stones. A key enzyme in the primary pathway of oxalate synthesis is Glycolic Acid Oxidase (GAO), also known as Hydroxy Acid Oxidase 1 (HAO1). This flavin mononucleotide (FMN)-dependent peroxisomal enzyme catalyzes the oxidation of glycolate to glyoxylate, a direct precursor of oxalate.[1] Inhibition of GAO represents a promising therapeutic strategy for the management of primary hyperoxaluria and other oxalate-related pathologies by reducing the metabolic flux towards oxalate production. This technical guide provides a comprehensive overview of a potent class of GAO inhibitors, the 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, with a focus on their mechanism of action, quantitative efficacy, and the experimental protocols for their evaluation.
The Role of Glycolic Acid Oxidase in Oxalate Biosynthesis
The liver is the primary site of endogenous oxalate synthesis.[2] The metabolic pathway leading to oxalate production is complex, with glyoxylate serving as the immediate precursor.[2][3] GAO plays a pivotal role in this pathway by converting glycolate to glyoxylate. Subsequently, lactate dehydrogenase (LDH) can further oxidize glyoxylate to oxalate.[3] Therefore, inhibiting GAO is a direct approach to limit the availability of the substrate for oxalate formation.[1]
Signaling Pathway of Oxalate Biosynthesis
The following diagram illustrates the core segment of the oxalate biosynthesis pathway in the liver, highlighting the central role of Glycolic Acid Oxidase.
Quantitative Efficacy of Glycolic Acid Oxidase Inhibitors
A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been identified as potent, competitive inhibitors of GAO. The inhibitory activity of these compounds is significantly influenced by the nature of the 4-substituent, with larger, lipophilic groups generally conferring higher potency.
| Compound ID | 4-Substituent | In Vitro IC50 (M) vs. Porcine Liver GAO |
| 83 | 4' Bromo[1,1'-biphenyl]-4-yl | 1.5 x 10-7 |
Table 1: In vitro inhibitory activity of a representative 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivative against porcine liver Glycolic Acid Oxidase.
In addition to potent in vitro activity, compound 83 has demonstrated significant in vivo efficacy in a rat model of hyperoxaluria. Chronic oral administration of this inhibitor to ethylene glycol-fed rats resulted in a substantial reduction in urinary oxalate levels over a 58-day period.[4]
Experimental Protocols
In Vitro Glycolic Acid Oxidase Inhibition Assay
This protocol details the spectrophotometric assay used to determine the in vitro inhibitory activity of test compounds against porcine liver GAO. The assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by the enzyme.
Materials:
-
Purified porcine liver Glycolic Acid Oxidase
-
Glycolic acid (substrate)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Phosphate buffer (pH 8.3)
-
Test inhibitor compounds
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a cuvette, combine the phosphate buffer, DCPIP solution, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the GAO enzyme solution.
-
Immediately before adding the substrate, take an initial absorbance reading at 600 nm.
-
Add the glycolic acid solution to start the enzymatic reaction.
-
Monitor the decrease in absorbance at 600 nm over a set period. The rate of decrease is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Evaluation of GAO Inhibitors in an Ethylene Glycol-Induced Hyperoxaluria Rat Model
This protocol describes the in vivo model used to assess the efficacy of GAO inhibitors in reducing urinary oxalate excretion.
Animal Model:
-
Male Sprague-Dawley rats
-
Metabolic cages for individual housing and urine collection
Procedure:
-
Acclimatize rats to the metabolic cages for several days.
-
Induce hyperoxaluria by administering ethylene glycol in the drinking water (e.g., 0.75% v/v).
-
Divide the rats into a control group receiving the vehicle and a treatment group receiving the test inhibitor.
-
Administer the test inhibitor orally at a predetermined dose and schedule (e.g., daily for 58 days).[4]
-
Collect 24-hour urine samples at regular intervals throughout the study.
-
Analyze the urine samples for oxalate concentration using a suitable method (e.g., ion chromatography or an enzymatic assay kit).
-
Compare the urinary oxalate levels between the control and treated groups to determine the in vivo efficacy of the inhibitor.
Experimental and Drug Discovery Workflow
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of Glycolic Acid Oxidase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Potent Inhibitors of Hydroxy Acid Oxidase 1 (HAO1) Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Binding Affinity of Glycolic Acid Oxidase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of inhibitors targeting glycolic acid oxidase (GAO), a key enzyme in photorespiration and glycolate metabolism. Due to the difficulty in accessing specific data for "Glycolic acid oxidase inhibitor 1" from patent EP0021228A1, this guide presents quantitative data for a series of structurally related glycolic and glyoxylic acid derivatives, offering valuable insights for researchers in the field. The guide details the experimental protocols for determining inhibitor binding affinity and provides visualizations of the relevant metabolic pathway and a general experimental workflow.
Quantitative Binding Affinity Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of substituted glycolic and glyoxylic acid derivatives against porcine liver glycolic acid oxidase. The data is sourced from the work of Randall et al. (1979), which explored the quantitative structure-activity relationships of these compounds.[1]
| Compound Series | Substituent (R) | IC50 (mM) |
| Substituted Glycolic Acids | H | 1.3 |
| CH3 | 0.8 | |
| C2H5 | 0.5 | |
| n-C3H7 | 0.3 | |
| n-C4H9 | 0.2 | |
| Phenyl | 0.07 | |
| 4-Chlorophenyl | 0.03 | |
| 4-Bromophenyl | 0.02 | |
| 4-Iodophenyl | 0.015 | |
| 4-Nitrophenyl | 0.04 | |
| 4-Methoxyphenyl | 0.06 | |
| Substituted Glyoxylic Acids | H | 2.5 |
| CH3 | 1.8 | |
| C2H5 | 1.2 | |
| n-C3H7 | 0.9 | |
| n-C4H9 | 0.7 | |
| Phenyl | 0.15 | |
| 4-Chlorophenyl | 0.08 | |
| 4-Bromophenyl | 0.06 | |
| 4-Iodophenyl | 0.05 | |
| 4-Nitrophenyl | 0.1 | |
| 4-Methoxyphenyl | 0.12 |
Experimental Protocols
The determination of the binding affinity of inhibitors to glycolic acid oxidase typically involves enzymatic assays that measure the enzyme's activity in the presence and absence of the inhibitor. From this data, the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated.
Spectrophotometric Assay for Glycolic Acid Oxidase Activity
This protocol is based on the principle that the oxidation of glycolic acid by GAO produces hydrogen peroxide, which can be used in a coupled reaction to produce a colored product.
Materials:
-
Purified glycolic acid oxidase
-
Glycolic acid (substrate)
-
Test inhibitor compounds
-
Phosphate buffer (pH 8.0)
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic substrate for HRP (e.g., o-dianisidine, Amplex Red)
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of glycolic acid in phosphate buffer.
-
Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer, HRP, and the chromogenic substrate.
-
-
Assay Protocol:
-
In a 96-well plate or cuvette, add the reaction mixture.
-
Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a few minutes.
-
Initiate the reaction by adding a solution of glycolic acid oxidase to each well.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over a set period.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Metabolic Pathway
The following diagram illustrates the photorespiration pathway, also known as the glycolate pathway, highlighting the central role of glycolic acid oxidase. This metabolic route involves three cellular organelles: the chloroplast, the peroxisome, and the mitochondrion.
Caption: The Photorespiration (Glycolate) Pathway.
Experimental Workflow
The diagram below outlines a general workflow for determining the binding affinity of a compound to glycolic acid oxidase.
Caption: General workflow for determining inhibitor IC50.
References
Methodological & Application
Application Notes and Protocols for the Assay of Glycolic Acid Oxidase Inhibitor 1 in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolic acid oxidase (GOX) is a key peroxisomal enzyme in the photorespiratory pathway of plants. This pathway is initiated when RuBisCO, in the presence of high oxygen and low carbon dioxide concentrations, catalyzes the oxygenation of ribulose-1,5-bisphosphate, leading to the formation of 2-phosphoglycolate. The subsequent dephosphorylation of this compound yields glycolate, the substrate for GOX. GOX catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide (H₂O₂). The inhibition of GOX can lead to the accumulation of glycolate and has been a target for herbicides and for understanding photorespiratory metabolism. "Glycolic acid oxidase inhibitor 1" represents a class of compounds aimed at modulating this enzymatic activity. These protocols provide a detailed methodology for the assay of GOX activity and the screening of its inhibitors in plant tissues.
Data Presentation
The following tables summarize hypothetical quantitative data for the characterization of this compound.
Table 1: Kinetic Parameters of Glycolic Acid Oxidase from Spinach Leaves
| Parameter | Value |
| K_m (Glycolate) | 3.3 x 10⁻⁴ M[1] |
| V_max | User-defined based on experimental conditions |
| Optimal pH | 8.2 - 8.8[1] |
Table 2: Inhibitory Activity of this compound
| Inhibitor | Type of Inhibition | IC₅₀ |
| This compound | User-determined (e.g., Competitive) | User-determined |
| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione | Competitive | Potent in vitro inhibitor[2] |
| α-hydroxy-2-pyridinemethanesulfonic acid | Competitive | Known inhibitor, IC₅₀ varies with conditions[3] |
Experimental Protocols
Plant Tissue Homogenization and Enzyme Extraction
This protocol describes the preparation of a crude enzyme extract from plant leaves suitable for the GOX assay.
Materials:
-
Fresh plant leaves (e.g., spinach, tobacco, or maize)
-
Extraction Buffer: 50 mM Sodium Phosphate buffer (pH 7.4), 200 mM KCl, 2 mM MgCl₂, 1 mM EDTA, 1% (w/v) Polyvinylpyrrolidone (PVP), 5 mM Dithiothreitol (DTT)
-
Mortar and pestle
-
Cheesecloth
-
Refrigerated centrifuge and tubes
Procedure:
-
Harvest fresh, healthy leaves and wash them with deionized water. Pat dry.
-
Weigh approximately 1 gram of leaf tissue.
-
Cut the leaves into small pieces and place them in a pre-chilled mortar.
-
Add 5 mL of ice-cold extraction buffer.
-
Grind the tissue thoroughly with the pestle until a homogenous slurry is formed.
-
Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge tube.
-
Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. Store on ice and use for the assay on the same day.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
Spectrophotometric Assay of Glycolic Acid Oxidase Activity
This protocol utilizes a coupled enzyme reaction to measure the H₂O₂ produced by GOX. The H₂O₂, in the presence of horseradish peroxidase (HRP), oxidizes a chromogenic substrate.
Materials:
-
Crude enzyme extract
-
Assay Buffer: 50 mM Sodium Phosphate buffer (pH 8.0)
-
100 mM Glycolic acid solution (substrate)
-
10 mM 3-methyl-2-benzothiazolinone hydrazone (MBTH)
-
10 mM 3-(dimethylamino)benzoic acid (DMAB)
-
Horseradish peroxidase (HRP) solution (100 units/mL)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction master mix in the assay buffer containing 1 mM MBTH, 1 mM DMAB, and 10 units/mL HRP.
-
To each well of a 96-well microplate, add the following:
-
Sample wells: 150 µL of the reaction master mix, 10 µL of the crude enzyme extract, and 10 µL of various concentrations of this compound or solvent control.
-
Blank wells: 150 µL of the reaction master mix, 10 µL of extraction buffer (instead of enzyme), and 10 µL of the inhibitor solvent.
-
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of 100 mM glycolic acid to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 590 nm every minute for 15-20 minutes at 30°C. The formation of a purple-blue indamine dye indicates enzyme activity.
-
Calculate the rate of reaction (ΔA₅₉₀/min) from the linear portion of the curve.
-
To determine the inhibitory effect, calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway
Caption: Photorespiration pathway highlighting the role of Glycolic Acid Oxidase.
Experimental Workflow
Caption: Workflow for the Glycolic Acid Oxidase inhibitor assay.
References
Application Notes and Protocols for the Use of Glycolic Acid Oxidase Inhibitor 1 in Hydroponic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolic acid oxidase (GOX) is a key peroxisomal enzyme in the photorespiratory pathway of C3 plants. It catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H2O2) as a byproduct.[1] Photorespiration is a metabolic process that competes with the Calvin cycle, leading to a loss of fixed carbon and energy, thereby reducing photosynthetic efficiency in many crops.[2][3] The inhibition of GOX is a strategy being explored to potentially enhance plant productivity by reducing photorespiratory losses. However, the accumulation of glycolate, the substrate of GOX, can be toxic to plant cells and inhibit photosynthesis.[4][5] Furthermore, the H2O2 produced during the GOX reaction acts as a signaling molecule involved in various physiological processes, including plant development and stress responses.[6][7][8] Therefore, the application of GOX inhibitors requires careful consideration of dosage and environmental conditions.
These application notes provide a comprehensive overview and detailed protocols for the use of "Glycolic Acid Oxidase Inhibitor 1" (a representative GOX inhibitor) in hydroponic systems. The information is intended to guide researchers in designing and conducting experiments to investigate the effects of GOX inhibition on plant growth, physiology, and metabolic pathways in a controlled soilless environment.
Principle of Action
This compound acts by competitively or non-competitively binding to the active site of the GOX enzyme, preventing the oxidation of glycolate to glyoxylate. This leads to an accumulation of glycolate within the plant cells and a reduction in the production of glyoxylate and H2O2 from this specific pathway.[9] The physiological consequences of GOX inhibition can include:
-
Reduced Photorespiration: By blocking a key step in the photorespiratory pathway, the overall rate of photorespiration may be decreased.[10]
-
Altered Photosynthesis: The accumulation of glycolate can inhibit the Calvin cycle and reduce the net photosynthetic rate.[4] Conversely, under certain conditions, reducing photorespiratory carbon loss could potentially enhance net CO2 assimilation.
-
Modulation of H2O2 Signaling: A decrease in GOX-derived H2O2 can impact various signaling cascades that influence plant growth, development, and stress responses.[11]
-
Metabolic Shifts: The blockage of the photorespiratory pathway can lead to the redirection of carbon and nitrogen into other metabolic pathways.
Data Presentation: Effects of Glycolic Acid Oxidase Inhibitors on Plants
The following tables summarize quantitative data from studies on various GOX inhibitors. It is important to note that these studies were not exclusively conducted in hydroponic systems, but the data provides a valuable reference for designing hydroponic experiments.
Table 1: Effects of Different Glycolic Acid Oxidase Inhibitors on Photosynthesis and Photorespiration.
| Inhibitor | Plant Species | Concentration | Effect on Photosynthesis | Effect on Photorespiration | Reference |
| Isonicotinyl hydrazide (INH) | Wheat | Not specified | Inhibited by 50% | Reduced 14CO2 release | [12] |
| Potassium glycidate | Wheat | 20 mM | Inhibited by 64% | Reduced 14CO2 release | [12] |
| Sodium Bisulfite | Orychophragmus violaceus | 5 mmol·L−1 | Promoted net photosynthetic rate | May act as a photorespiratory inhibitor | [13] |
| α-hydroxy-2-pyridinemethanesulfonic acid (HPMS) | Tobacco | 9 mM | Not specified | Decreased rate of photorespiration | [10] |
Table 2: Metabolic Consequences of Glycolate Oxidase Suppression in Rice.
| GLO Suppression Level | Glycolate Accumulation (fold increase vs. WT) | Glyoxylate Levels | Net Photosynthetic Rate (PN) | Reference |
| 30% | 40 | No significant change | Positive linear correlation with GLO activity | [3] |
| 60% | 60 | No significant change | Positive linear correlation with GLO activity | [3] |
| 90% | 130 | No significant change | Positive linear correlation with GLO activity | [3] |
Experimental Protocols
Protocol 1: General Hydroponic System Setup for Inhibitor Studies
This protocol describes a basic setup for testing the effects of "this compound" on plants in a hydroponic system. A sterile in vitro system is recommended to avoid microbial contamination that could affect plant growth or degrade the inhibitor.[14]
Materials:
-
Plant species of interest (e.g., Arabidopsis thaliana, lettuce, tomato)
-
Hydroponic containers (e.g., black polyethylene pots, pipette tip racks for smaller plants)[14][15]
-
Net pots or other support for plants
-
Inert growing medium (e.g., rockwool, perlite, or agar for germination)[15]
-
Airstones and air pump for aeration[15]
-
Nutrient stock solutions (e.g., Hoagland or Murashige and Skoog)[14][16]
-
"this compound"
-
pH meter and pH adjusting solutions (e.g., KOH or H2SO4)
-
EC meter
-
Growth chamber or greenhouse with controlled light, temperature, and humidity[14]
Methodology:
-
Germination: Germinate seeds in the chosen inert medium until they reach a suitable size for transplanting (e.g., four-true leaf stage).[15] For sterile systems, surface-sterilize seeds and germinate on agar-solidified nutrient medium.[14]
-
Hydroponic Setup:
-
Prepare the hydroponic containers, ensuring they are opaque to prevent algal growth.
-
Fill the containers with the prepared nutrient solution.
-
Place the airstones in the containers and connect them to the air pump to ensure adequate aeration of the roots.[15]
-
-
Transplanting: Carefully transfer the seedlings to the net pots in the hydroponic system.
-
Acclimatization: Allow the plants to acclimate to the hydroponic conditions for a few days before starting the inhibitor treatment.
-
Inhibitor Application:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., distilled water or DMSO, ensuring the final solvent concentration in the nutrient solution is not phytotoxic).
-
Add the inhibitor stock solution to the nutrient solution of the treatment groups to achieve the desired final concentrations. Include a control group with the solvent only.
-
-
Monitoring:
-
Monitor and adjust the pH and EC of the nutrient solution daily.
-
Observe the plants regularly for any visual signs of stress or changes in growth.
-
Replenish the nutrient solution as needed, maintaining the correct inhibitor concentration in the treatment groups.
-
-
Harvesting and Analysis: Harvest plant tissues (shoots and roots separately) at predetermined time points for analysis.
Protocol 2: Preparation and Application of a Representative GOX Inhibitor (Sodium Bisulfite)
This protocol provides a specific example of how to prepare and apply sodium bisulfite, a known photorespiration inhibitor, in a hydroponic setup.[16]
Materials:
-
Sodium bisulfite (NaHSO3)
-
Established hydroponic system with plants (as per Protocol 1)
-
1/2 strength Hoagland solution[16]
Methodology:
-
Stock Solution Preparation: Prepare a 1 M stock solution of NaHSO3 in distilled water.
-
Treatment Solutions: Prepare fresh 1/2 strength Hoagland solution containing the desired final concentrations of NaHSO3 (e.g., 0, 1, 2, 4, and 5 mM).[16]
-
Application: Replace the existing nutrient solution in the hydroponic containers with the prepared treatment solutions.
-
Treatment Duration: Culture the plants in the treatment solutions for a specified period (e.g., 3 days).[16]
-
Analysis: After the treatment period, harvest the plants and perform the desired analyses, such as measuring chlorophyll content, nutrient element composition, and oxidative stress markers.[16]
Protocol 3: Measurement of Glycolic Acid Accumulation in Plant Tissue
Inhibition of GOX is expected to lead to an accumulation of its substrate, glycolic acid. This protocol outlines a method for quantifying glycolic acid in plant leaves.
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
Extraction buffer
-
Internal standard (e.g., [13C]glycolate)[17]
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography-Mass Spectrometry (GC-MS)[17][18]
-
Colorimetric assay reagents (e.g., 2,7-dihydroxynaphthalene)[19]
Methodology (General Steps):
-
Sample Collection and Freezing: Harvest leaf tissue and immediately freeze it in liquid nitrogen to stop metabolic activity.
-
Homogenization and Extraction: Grind the frozen tissue to a fine powder and extract the metabolites using a suitable extraction buffer.
-
Internal Standard Spiking: Add a known amount of an internal standard, such as [13C]glycolate, to the extract for accurate quantification.[17]
-
Derivatization (if necessary): For GC-MS analysis, the extracted acids may need to be derivatized to make them volatile.
-
Chromatographic Analysis:
-
Colorimetric Method: Alternatively, a simpler colorimetric method using 2,7-dihydroxynaphthalene can be used for quantification, though it may be less specific.[19]
-
Quantification: Calculate the concentration of glycolic acid in the original plant tissue based on the peak area relative to the internal standard and the fresh or dry weight of the tissue.
Mandatory Visualizations
Caption: The photorespiration pathway showing the role of Glycolic Acid Oxidase (GOX) and the site of action of its inhibitor.
Caption: A generalized experimental workflow for studying the effects of a GOX inhibitor in a hydroponic system.
Caption: Simplified signaling pathway illustrating the role of GOX-derived H2O2 and the effect of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of hydrogen peroxide in regulation of plant metabolism and cellular signalling in response to environmental stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Hydrogen Peroxide Signaling in Plant Development and Abiotic Responses: Crosstalk with Nitric Oxide and Calcium [frontiersin.org]
- 8. Hydrogen Peroxide: Its Role in Plant Biology and Crosstalk with Signalling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Glycolate oxidase-dependent H2O2 production regulates IAA biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. A Flexible Low Cost Hydroponic System for Assessing Plant Responses to Small Molecules in Sterile Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 17. Determination of glycolic acid level in higher plants during photorespiration by stable isotope dilution mass spectrometry with double-labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Glycolic Acid Oxidase Inhibitor 1 in C3 Plant Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photorespiration is a metabolic pathway in C3 plants that begins when RuBisCO oxygenates RuBP, producing one molecule of 3-phosphoglycerate (3-PGA) and one molecule of 2-phosphoglycolate (2-PG). 2-PG is a toxic compound that inhibits key enzymes in the Calvin cycle. The photorespiratory pathway salvages the carbon from 2-PG, but at a significant energy cost and loss of previously fixed CO2. A key enzyme in this pathway is glycolic acid oxidase (GO), which catalyzes the oxidation of glycolate to glyoxylate in the peroxisome, producing hydrogen peroxide (H2O2) as a byproduct.
Inhibition of glycolic acid oxidase is a valuable tool in C3 plant research to study the function and impact of the photorespiratory pathway. By blocking this step, researchers can induce the accumulation of glycolate and observe the downstream consequences on photosynthesis, metabolism, and overall plant physiology.
Data Presentation
Table 1: Effects of Glycolic Acid Oxidase Inhibition on Photosynthetic Parameters in C3 Plants (Tomato, Lycopersicon esculentum)
| Parameter | Treatment | Observation | Reference |
| CO2 Compensation Point (µl/l) | Control | 50 | [1] |
| 10 mM α-HPMS (5 min) | Transiently lowered | [1] | |
| Net Photosynthetic CO2 Uptake (µmol CO2/m²/s) | Control | ~12 | [1] |
| 10 mM α-HPMS | Inhibited over time | [1] | |
| CO2 Evolution into CO2-free air (nmol CO2/m²/s) | Control (21% O2) | ~1.5 | [1] |
| 10 mM α-HPMS (21% O2) | Inhibited | [1] | |
| Control (O2-free N2) | ~0 | [1] | |
| 10 mM α-HPMS (O2-free N2) | No effect | [1] |
Table 2: Accumulation of Glycolic Acid in C3 Plants Upon Inhibition of Glycolic Acid Oxidase
| Plant Species | Inhibitor and Concentration | Duration of Treatment | Fold Increase in Glycolic Acid | Reference |
| Tobacco (Nicotiana tabacum) | 0.01 M α-HPMS | 60 minutes in sunlight | ~15-20 fold | [2] |
| Tobacco (Nicotiana tabacum) | 0.01 M α-HPMS | 120 minutes in sunlight | ~30-40 fold | [2] |
Experimental Protocols
Protocol 1: In Vivo Inhibition of Glycolic Acid Oxidase in C3 Plant Leaves
Objective: To inhibit glycolic acid oxidase activity in intact C3 plant leaves to study the immediate effects on photosynthesis and metabolism.
Materials:
-
C3 plants (e.g., Arabidopsis thaliana, tobacco, tomato)
-
Glycolic acid oxidase inhibitor 1 (CAS 77529-42-1) or α-HPMS
-
Distilled water
-
Small beakers or vials
-
Growth chamber or controlled environment with a light source
-
Leaf discs or whole excised leaves
Procedure:
-
Prepare a stock solution of the glycolic acid oxidase inhibitor. For α-HPMS, a 10 mM solution in distilled water is commonly used. The optimal concentration for "this compound" may need to be determined empirically.
-
Excise healthy, fully expanded leaves from the C3 plant of interest. For whole-leaf experiments, immediately place the petiole of the excised leaf into a beaker containing the inhibitor solution. For leaf disc experiments, use a cork borer to create uniform discs and float them on the surface of the inhibitor solution in a petri dish.
-
As a control, use an equal number of leaves or leaf discs placed in a solution without the inhibitor (e.g., distilled water).
-
Place the experimental and control samples in a growth chamber under controlled light, temperature, and humidity conditions that are optimal for photosynthesis in the chosen plant species.
-
At desired time points (e.g., 30, 60, 120 minutes), harvest the leaf tissue for subsequent analysis (e.g., measurement of photosynthetic rates, metabolite analysis).
-
For metabolite analysis, immediately freeze the harvested tissue in liquid nitrogen to quench all metabolic activity and store at -80°C until extraction.
Protocol 2: Spectrophotometric Assay of Glycolic Acid Oxidase Activity in Plant Leaf Extracts
Objective: To quantify the enzymatic activity of glycolic acid oxidase in plant tissue extracts. This can be used to confirm the inhibitory effect of the applied chemical.
Materials:
-
Plant leaf tissue (treated and control)
-
Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Mortar and pestle or homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer
-
Reaction mixture: 50 mM potassium phosphate buffer (pH 7.8), 1 mM 4-aminoantipyrine, 0.1 mM FMN, 2 mM phenol, 5 units/mL horseradish peroxidase, and 5 mM glycolate.[3]
Procedure:
-
Enzyme Extraction:
-
Harvest approximately 0.1 g of fresh leaf tissue.
-
Homogenize the tissue in 1 mL of ice-cold extraction buffer using a pre-chilled mortar and pestle.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.
-
-
Enzymatic Assay:
-
Prepare the reaction mixture. The final volume for the assay is typically 1 mL.
-
Add a small volume of the enzyme extract to the reaction mixture to initiate the reaction. The exact volume should be determined empirically to ensure a linear reaction rate.
-
Immediately place the cuvette in a spectrophotometer and measure the increase in absorbance at 520 nm at regular intervals (e.g., every 5 seconds) for 1-2 minutes.[3] The change in absorbance is due to the formation of a colored product resulting from the H2O2 produced by the glycolic acid oxidase reaction.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA520/min) from the linear portion of the reaction curve.
-
Calculate the enzyme activity using the molar extinction coefficient of the colored product. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Protocol 3: Quantification of Glycolic Acid in Plant Tissues by High-Performance Liquid Chromatography (HPLC)
Objective: To measure the concentration of glycolic acid in plant tissues to assess the in vivo effect of the glycolic acid oxidase inhibitor.
Materials:
-
Frozen plant leaf tissue (treated and control)
-
Extraction solvent (e.g., 80:20 methanol:water)[1]
-
Mortar and pestle or homogenizer
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column (e.g., Hypersil C18) and detector (e.g., UV-Vis or mass spectrometer)
-
Mobile phase (e.g., 5% methanol and 95% potassium phosphate buffer)[1]
-
Glycolic acid standard for calibration curve
Procedure:
-
Extraction:
-
Weigh approximately 100-500 mg of frozen leaf tissue.
-
Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Add 1-2 mL of ice-cold extraction solvent and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Sample Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter.
-
The filtered extract is now ready for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject a known volume of the sample onto the column.
-
Run the HPLC method to separate the compounds. Glycolic acid is detected by its absorbance, typically at a low wavelength (e.g., 210 nm), or by mass spectrometry for higher sensitivity and specificity.
-
Identify the glycolic acid peak by comparing its retention time to that of a pure glycolic acid standard.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of glycolic acid.
-
Quantify the amount of glycolic acid in the plant samples by comparing the peak area of the sample to the standard curve.
-
Express the results as µg or nmol of glycolic acid per gram of fresh or dry weight of the plant tissue.
-
Mandatory Visualization
Caption: Experimental workflow for studying the effects of this compound.
Caption: Metabolic consequences of Glycolic Acid Oxidase inhibition.
References
Application Notes and Protocols for High-Throughput Screening of Glycolic Acid Oxidase (GAO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolic acid oxidase (GAO), also known as hydroxy acid oxidase 1 (HAO1), is a flavin mononucleotide (FMN)-dependent peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide.[1] This enzymatic activity is a key step in photorespiration in plants and glyoxylate metabolism in animals. In humans, GAO is implicated in the pathophysiology of Primary Hyperoxaluria Type I (PH1), a rare genetic disorder characterized by the overproduction of oxalate.[1][2] The accumulation of glyoxylate, the substrate for GAO, leads to its conversion into oxalate, resulting in the formation of insoluble calcium oxalate crystals in the kidneys and other organs.[1][2] Therefore, inhibiting GAO is a promising therapeutic strategy for PH1 by reducing the metabolic flux towards oxalate production.[1][2][3]
High-throughput screening (HTS) is a crucial methodology in drug discovery for identifying novel inhibitors of therapeutic targets like GAO from large chemical libraries. This document provides detailed application notes and protocols for a robust and sensitive HTS assay for the identification of GAO inhibitors.
Principle of the Assay
The high-throughput screening assay for glycolic acid oxidase inhibitors is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a stoichiometric product of the GAO-catalyzed oxidation of glycolate. The assay utilizes the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), a highly sensitive and stable fluorogenic substrate for horseradish peroxidase (HRP).[1][4][5][6]
In the presence of HRP, Amplex® Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound, resorufin.[1][4][5][6] The resulting fluorescence is measured at an excitation wavelength of approximately 530-560 nm and an emission wavelength of around 590 nm.[4][5] The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced, and thus to the activity of GAO. Potential inhibitors of GAO will decrease the rate of H₂O₂ production, leading to a reduction in the fluorescence signal. This principle allows for the rapid and quantitative assessment of inhibitor potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of Glycolic Acid Oxidase and the workflow of the high-throughput screening assay.
Figure 1: Simplified biochemical pathway of Glycolic Acid Oxidase.
Figure 2: High-throughput screening experimental workflow.
Quantitative Data Summary
The following table summarizes the inhibitory activities of known Glycolic Acid Oxidase inhibitors.
| Compound/Inhibitor | Target | Assay Type | IC50 | Ki | Mode of Inhibition | Reference |
| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione | Porcine Liver GAO | In vitro | Potent | N/A | Competitive | [7] |
| 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives | Porcine Liver GAO | In vitro | Varies | N/A | Competitive | [7] |
Note: IC50 values are dependent on experimental conditions. Ki, the inhibition constant, is an absolute measure of potency.[8] Further studies are often required to determine the Ki and the precise mode of inhibition.
Experimental Protocols
Materials and Reagents
-
Enzyme: Human recombinant Glycolic Acid Oxidase (GAO/HAO1)
-
Substrate: Glycolic acid
-
Detection Reagent: Amplex® Red
-
Coupling Enzyme: Horseradish Peroxidase (HRP)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
Positive Control Inhibitor: e.g., 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole or other known GAO inhibitor
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Microplates: 384-well, black, flat-bottom plates
-
Instrumentation: Microplate reader with fluorescence detection capabilities
Reagent Preparation
-
Assay Buffer (50 mM Sodium Phosphate, pH 7.4): Prepare a stock solution of 1 M sodium phosphate and adjust the pH to 7.4. Dilute to 50 mM with nuclease-free water.
-
Glycolic Acid Oxidase (GAO) Working Solution: Dilute the GAO enzyme stock to the desired final concentration (e.g., 10 nM) in Assay Buffer. The optimal concentration should be determined empirically by titration.
-
Glycolic Acid Substrate Solution: Prepare a stock solution of glycolic acid (e.g., 100 mM) in nuclease-free water. Further dilute in Assay Buffer to the desired working concentration (e.g., 2X the final desired concentration). The final concentration should be at or near the Km for glycolate if determining competitive inhibition.
-
Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red reagent in high-quality, anhydrous DMSO. Store protected from light at -20°C.
-
Horseradish Peroxidase (HRP) Stock Solution (10 U/mL): Reconstitute HRP in Assay Buffer. Aliquot and store at -20°C.
-
Detection Reagent Mix (for 100 µL final volume per well): Prepare fresh before use. For a final concentration of 50 µM Amplex® Red and 0.1 U/mL HRP, mix the appropriate volumes of the stock solutions in Assay Buffer. Protect from light.
-
Test Compounds and Controls: Dissolve test compounds and the positive control inhibitor in 100% DMSO to create stock solutions (e.g., 10 mM). Create a dilution series in DMSO for IC50 determination.
High-Throughput Screening Protocol
-
Compound Dispensing:
-
Add 100 nL of test compounds, positive control, or DMSO (negative control) to the wells of a 384-well microplate using an acoustic dispenser or other suitable liquid handling system.
-
-
Enzyme Addition:
-
Add 10 µL of the GAO working solution to all wells.
-
-
Pre-incubation:
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of inhibitors to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the glycolic acid substrate solution to all wells to initiate the enzymatic reaction.
-
-
Enzymatic Reaction Incubation:
-
Centrifuge the plate briefly.
-
Incubate the plate at room temperature for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Signal Development:
-
Add 10 µL of the Detection Reagent Mix (Amplex® Red/HRP) to all wells.
-
-
Signal Incubation:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for the development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~545 nm and emission set to ~590 nm.
-
Data Analysis
-
Background Subtraction:
-
Subtract the average fluorescence signal of the "no enzyme" control wells from all other wells.
-
-
Calculation of Percent Inhibition:
-
The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
-
Signal_compound: Fluorescence signal in the presence of the test compound.
-
Signal_max: Fluorescence signal of the negative control (DMSO).
-
Signal_min: Fluorescence signal of the positive control (maximal inhibition).
-
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of GAO activity.[8]
-
Conclusion
The described high-throughput screening assay provides a robust, sensitive, and reliable method for the identification and characterization of Glycolic Acid Oxidase inhibitors. The use of the Amplex® Red fluorogenic substrate ensures a high signal-to-background ratio and is well-suited for automated HTS campaigns. This protocol can be adapted and optimized for specific screening libraries and instrumentation, facilitating the discovery of novel therapeutic agents for the treatment of Primary Hyperoxaluria Type I and other conditions where the modulation of GAO activity is beneficial.
References
- 1. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Mechanism of oxidative conversion of Amplex® Red to resorufin: pulse radiolysis and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Protocol for dissolving "Glycolic acid oxidase inhibitor 1" for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the dissolution and experimental use of Glycolic acid oxidase inhibitor 1, a competitive inhibitor of glycolic acid oxidase (GAO). This information is intended to support research into the role of GAO in various physiological and pathological processes, including its potential as a therapeutic target.
Product Information
| Property | Value | Source |
| Compound Name | This compound | MedchemExpress |
| Synonyms | 4-(4'-bromobiphenyl-4-yl)pyrrolidine-2,3,5-trione; 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione | Sigma-Aldrich, J Med Chem, 1983[1] |
| CAS Number | 77529-42-1 | Sigma-Aldrich[2] |
| Molecular Formula | C₁₆H₁₀BrNO₃ | Sigma-Aldrich[2] |
| Molecular Weight | 356.16 g/mol | Calculated |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Storage | Store powder at -20°C for up to 1 year or at -80°C for up to 2 years. | MedchemExpress[3] |
Mechanism of Action and Signaling Pathway
Glycolic acid oxidase (GAO), also known as hydroxyacid oxidase 1 (HAO1), is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide.[4] Glyoxylate can be further metabolized to oxalate. In certain pathological conditions, such as Primary Hyperoxaluria Type I, the accumulation of oxalate can lead to the formation of calcium oxalate crystals and subsequent renal failure.[4]
This compound acts as a competitive inhibitor of GAO, blocking the conversion of glycolate to glyoxylate and thereby reducing the production of oxalate.[1]
Dissolution Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure for Preparing a 10 mM Stock Solution:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 3.56 mg of this compound (Molecular Weight = 356.16 g/mol ).
-
Dissolution:
-
Add the weighed powder to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) or sonication for 5-10 minutes may be applied.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]
-
Experimental Protocols
In Vitro Glycolic Acid Oxidase Activity Assay (Amplex Red-Based)
This protocol describes a fluorescence-based assay to measure the activity of GAO and the inhibitory effect of this compound by detecting the production of hydrogen peroxide.[5]
Materials:
-
Purified human Glycolic Acid Oxidase (hGAO)
-
This compound stock solution (10 mM in DMSO)
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl₂, 0.01% Triton X-100[5]
-
Glycolate solution (substrate)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Amplex Red Reagent: Prepare the Amplex Red reagent containing horseradish peroxidase according to the manufacturer's instructions.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in assay buffer. The final concentrations may range from 0.1 µM to 100 µM. Include a DMSO control.
-
Assay Reaction:
-
To each well of a 384-well plate, add 10 µL of the inhibitor dilution (or DMSO control).
-
Add 10 µL of hGAO solution (e.g., 30 nM final concentration) to each well.[5]
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of glycolate solution (e.g., 30 µM final concentration).[5]
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm. Continue to read the fluorescence every 1-2 minutes for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be adapted to assess the engagement of this compound with GAO in intact cells.[6]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for Western blotting or luminescence-based detection
Procedure:
-
Cell Treatment:
-
Seed HEK293T cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 1-4 hours).
-
-
Thermal Shift:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration in the supernatant.
-
-
Detection of Soluble GAO:
-
Analyze the amount of soluble GAO in the supernatant by Western blotting using a specific antibody against GAO or by a luminescence-based assay if a tagged version of the protein is used.[6]
-
-
Data Analysis:
-
Plot the amount of soluble GAO against the temperature for each inhibitor concentration.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound. Actual values should be determined experimentally.
| Parameter | Value | Assay |
| IC₅₀ (In Vitro) | To be determined | Amplex Red-based GAO activity assay |
| Cellular Target Engagement (EC₅₀) | To be determined | Cellular Thermal Shift Assay (CETSA) |
| Solubility in DMSO | ≥ 10 mM (estimated) | Visual inspection |
| Stock Solution Stability | 1 year at -80°C | Vendor data[3] |
References
- 1. Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Glycolic Acid Oxidase Inhibitor 1 in Photosynthesis and Photorespiration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photorespiration is a metabolic pathway that occurs in photosynthetic organisms, competing with the carbon-fixing reactions of photosynthesis. It is initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which leads to the production of 2-phosphoglycolate, a toxic compound that must be recycled. A key enzyme in this pathway is Glycolic Acid Oxidase (GOX), which catalyzes the oxidation of glycolate to glyoxylate. The use of specific inhibitors of GOX is a critical tool for researchers studying the intricate relationship between photosynthesis and photorespiration.
This document provides detailed application notes and experimental protocols for the use of Glycolic Acid Oxidase Inhibitor 1 (CAS: 77529-42-1; IUPAC Name: 4-(4'-bromobiphenyl-4-yl)pyrrolidine-2,3,5-trione) in studying the effects of photorespiration on photosynthesis. While research specifically documenting the effects of this particular inhibitor on plant photosynthesis is limited in publicly available literature, we will provide protocols and data based on the well-characterized and commonly used GOX inhibitor, α-hydroxy-2-pyridinemethanesulfonic acid (α-HPMS) , as a representative analogue. These protocols and principles are broadly applicable to the study of other GOX inhibitors.
Principle of Action
Inhibiting Glycolic Acid Oxidase leads to the accumulation of its substrate, glycolate. This accumulation has several downstream effects on photosynthetic processes. By blocking the photorespiratory pathway at this specific step, researchers can investigate:
-
The rate of glycolate production under various environmental conditions.
-
The impact of photorespiratory flux on the net rate of CO₂ assimilation.
-
The regulatory effects of photorespiratory intermediates on other aspects of photosynthesis, such as the activation state of RuBisCO.
Data Presentation
The following tables summarize the quantitative effects of α-HPMS on key photosynthetic parameters, compiled from various studies.
Table 1: Effect of α-HPMS on Net Photosynthetic CO₂ Uptake in Tobacco Leaf Disks at Different Temperatures
| Temperature (°C) | Treatment | Net Photosynthetic ¹⁴CO₂ Uptake (relative units) | Fold Change |
| 25 | Control | 1.0 | - |
| 25 | α-HPMS | 1.0 | No significant change |
| 35 | Control | 0.3 | - |
| 35 | α-HPMS | 0.9 | 3-fold increase |
Table 2: Effect of α-HPMS on CO₂ Compensation Point and Net Photosynthesis in Excised Tomato Leaves
| Parameter | Treatment | Observation |
| CO₂ Compensation Point | 10⁻² M α-HPMS | Transient lowering within the first 5 minutes. |
| Net Photosynthetic CO₂ Uptake | 10⁻² M α-HPMS | Inhibition increased over time. |
| CO₂ Evolution in CO₂-free air (Light) | 10⁻² M α-HPMS | Inhibited in the presence of 21% O₂, but not in O₂-free N₂. |
Table 3: Effect of GLO Suppression on Photosynthetic Parameters and Metabolite Accumulation in Rice
| Genotype | Net Photosynthetic Rate (Pn) (µmol m⁻² s⁻¹) | Glyoxylate Content (nmol g⁻¹ FW) | RuBisCO Activation State (%) |
| Wild Type | ~25 | ~20 | ~80 |
| GLO-suppressed | ~10 | ~60 | ~40 |
Experimental Protocols
Protocol 1: Infiltration of Leaf Disks with Glycolic Acid Oxidase Inhibitor
This protocol describes the vacuum infiltration method to introduce the inhibitor solution into leaf tissue.
Materials:
-
Healthy, fully expanded leaves from the plant species of interest (e.g., tobacco, spinach).
-
Glycolic acid oxidase inhibitor (e.g., α-HPMS or this compound).
-
Infiltration buffer (e.g., 10 mM MES, pH 6.5).
-
Vacuum desiccator and vacuum pump.
-
Cork borer or razor blade.
-
Petri dishes.
-
Forceps.
Procedure:
-
Prepare the inhibitor solution to the desired concentration in the infiltration buffer. A typical starting concentration for α-HPMS is 10 mM. For novel inhibitors like this compound, a dose-response curve should be established.
-
Excise leaf disks of a uniform size (e.g., 1 cm diameter) using a cork borer, avoiding major veins.
-
Float the leaf disks in a beaker containing the inhibitor solution.
-
Place the beaker inside a vacuum desiccator.
-
Apply a vacuum for 1-2 minutes, or until the leaf disks become translucent, indicating successful infiltration.
-
Gently release the vacuum. The leaf disks should sink in the solution.
-
Remove the infiltrated leaf disks with forceps and place them in a petri dish lined with moist filter paper, ready for photosynthetic measurements.
Protocol 2: Measurement of Net Photosynthesis using an Infrared Gas Analyzer (IRGA)
This protocol outlines the measurement of CO₂ exchange rates in inhibitor-treated leaf tissue.
Materials:
-
Infrared Gas Analyzer (IRGA) with a leaf chamber (e.g., LI-COR LI-6800).
-
Infiltrated leaf disks (from Protocol 1).
-
Light source with controlled intensity.
-
Temperature-controlled cuvette.
Procedure:
-
Calibrate the IRGA according to the manufacturer's instructions.
-
Set the environmental conditions within the leaf chamber to the desired levels (e.g., light intensity, temperature, CO₂ concentration, humidity).
-
Place the infiltrated leaf disk (or a whole treated leaf) into the leaf chamber, ensuring it is properly sealed.
-
Allow the leaf to acclimate to the chamber conditions until a steady-state rate of CO₂ assimilation is observed. This may take 10-30 minutes.
-
Record the net photosynthetic rate (A), stomatal conductance (gs), and intercellular CO₂ concentration (Ci).
-
Repeat the measurement for multiple replicates and for control (buffer-infiltrated) leaves.
-
Data can be collected at various light intensities or CO₂ concentrations to generate light-response or A/Ci curves.
Protocol 3: Determination of RuBisCO Activation State
This protocol describes a spectrophotometric method to measure the initial and total activity of RuBisCO, allowing for the calculation of its activation state.
Materials:
-
Inhibitor-treated and control leaf tissue.
-
Liquid nitrogen.
-
Mortar and pestle.
-
Extraction buffer (e.g., 100 mM Bicine-NaOH, pH 8.2, 20 mM MgCl₂, 1 mM EDTA, protease inhibitors).
-
Assay buffer (e.g., 100 mM Bicine-NaOH, pH 8.2, 20 mM MgCl₂, 10 mM NaHCO₃).
-
Ribulose-1,5-bisphosphate (RuBP).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
Coupling enzymes and substrates for a NADH-linked assay.
Procedure:
-
Leaf Extraction:
-
Quickly harvest the treated leaf tissue and immediately freeze it in liquid nitrogen to stop metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add ice-cold extraction buffer and continue grinding until a homogenous slurry is formed.
-
Centrifuge the extract at 4°C to pellet cell debris. The supernatant contains the soluble proteins, including RuBisCO.
-
-
Initial RuBisCO Activity:
-
To a cuvette containing the assay buffer and all components of the NADH-linked assay system except RuBP, add a small aliquot of the leaf extract.
-
Initiate the reaction by adding RuBP.
-
Immediately measure the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm. This represents the initial activity of RuBisCO.
-
-
Total RuBisCO Activity:
-
To a separate cuvette, add the leaf extract to the assay buffer containing activating cofactors (Mg²⁺ and a high concentration of HCO₃⁻) but without RuBP.
-
Incubate for a sufficient time (e.g., 5-10 minutes) to allow for the full activation of all RuBisCO sites.
-
Initiate the reaction by adding RuBP and measure the rate of NADH oxidation as before. This represents the total potential activity of RuBisCO.
-
-
Calculation of Activation State:
-
RuBisCO Activation State (%) = (Initial Activity / Total Activity) x 100
-
Visualizations
Application of "Glycolic acid oxidase inhibitor 1" in crop improvement studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolic acid oxidase (GOX), a key enzyme in the photorespiratory pathway, has emerged as a significant target for crop improvement strategies. By catalyzing the oxidation of glycolate to glyoxylate and hydrogen peroxide (H2O2), GOX plays a pivotal role in carbon and nitrogen metabolism. However, the photorespiratory process is also associated with a loss of fixed carbon, thereby limiting photosynthetic efficiency and, consequently, crop yields. The inhibition of GOX presents a promising avenue to mitigate these losses and enhance plant productivity. This document provides a comprehensive overview of the application of glycolic acid oxidase inhibitors in crop improvement research, detailing experimental protocols, summarizing quantitative data, and illustrating the underlying signaling pathways.
Mechanism of Action
Glycolic acid oxidase is a peroxisomal enzyme that is central to the C2 cycle of photorespiration. The inhibition of this enzyme leads to the accumulation of its substrate, glycolate. This accumulation can have several downstream effects, including the modulation of stomatal aperture and alterations in carbon and nitrogen allocation within the plant. Furthermore, the reduction in H2O2 production, a byproduct of the GOX reaction, can impact cellular signaling cascades, as H2O2 is a known signaling molecule involved in stress responses.
Quantitative Data Summary
The following tables summarize the quantitative effects of glycolic acid oxidase inhibition from various studies. It is important to note that much of the research in this area has utilized genetic modification to suppress GOX activity, which serves as a proxy for the effects of chemical inhibitors. Data from studies using chemical inhibitors are included where available.
Table 1: Effect of Glycolic Acid Oxidase Inhibition on Photosynthetic Parameters
| Plant Species | Method of Inhibition | Inhibitor/Gene Target | Concentration/Level of Suppression | Effect on Net Photosynthetic Rate (Pn) | Effect on CO2 Compensation Point | Reference |
| Tomato (Lycopersicon esculentum) | Chemical Inhibition | α-hydroxy-2-pyridinemethanesulfonic acid (α-HPMS) | 10⁻² M | Inhibition increased over time, enhanced in O₂-free atmosphere | Transient lowering effect within the first 5 minutes | [1][2] |
| Rice (Oryza sativa) | Gene Silencing | Glycolate Oxidase (GLO) | Downregulated | Reduced | Not Reported | N/A |
| Arabidopsis thaliana | Gene Knock-down | GOX1 and GOX2 | 95% reduction in activity | Rapidly reduced to 50% of control levels after transfer to air | Not Reported | [3] |
Table 2: Effect of Glycolic Acid Oxidase Inhibition on Growth and Biomass
| Plant Species | Method of Inhibition | Inhibitor/Gene Target | Concentration/Level of Suppression | Effect on Biomass/Growth | Reference |
| Tobacco (Nicotiana tabacum) | Genetic Engineering (Alternative Pathway) | Synthetic glycolate metabolism pathways | Not Applicable | 19% to 37% increase in biomass productivity in field trials | N/A |
| Arabidopsis thaliana | Gene Knock-down | GOX1 and GOX2 | 95% reduction in activity | Severe growth phenotype in air | [3] |
| Rice (Oryza sativa) | Gene Silencing | Glycolate Oxidase (GLO) | Downregulated | Stunted plant growth | N/A |
Experimental Protocols
Protocol 1: Foliar Application of a Glycolic Acid Oxidase Inhibitor
This protocol describes a general method for the application of α-hydroxysulfonates, a class of competitive inhibitors of glycolic acid oxidase, to plant foliage.
Materials:
-
Glycolic acid oxidase inhibitor (e.g., α-hydroxy-2-pyridinemethanesulfonic acid - α-HPMS)
-
Distilled water
-
Surfactant (e.g., Tween-20)
-
Spray bottle or atomizer
-
Control solution (distilled water with surfactant)
-
Crop plants grown under controlled conditions
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Solution Preparation: Prepare the desired concentration of the inhibitor solution. For example, to prepare a 10 mM solution of α-HPMS (Molar Mass: 189.18 g/mol ), dissolve 1.8918 g of α-HPMS in 1 liter of distilled water. Add a surfactant, such as Tween-20, to a final concentration of 0.01-0.05% (v/v) to ensure even spreading on the leaf surface. Prepare a control solution containing only distilled water and the surfactant.
-
Plant Preparation: Use healthy, well-watered plants of a uniform growth stage. If conducting a dose-response study, randomly assign plants to different treatment groups (including a control group).
-
Application: In the late afternoon or on a cloudy day to minimize rapid evaporation, spray the inhibitor solution onto the adaxial and abaxial surfaces of the leaves until runoff. Ensure complete coverage. Spray the control group with the control solution.
-
Post-Application Care: Maintain the plants under their normal growth conditions.
-
Data Collection: At predetermined time points after application, collect data on parameters such as photosynthetic rate, stomatal conductance, chlorophyll fluorescence, and biomass. Harvest plant tissue for metabolic analysis (e.g., glycolate levels) or enzyme activity assays.
Protocol 2: Assay of Glycolic Acid Oxidase Activity in Plant Extracts
This protocol outlines a spectrophotometric method to determine the activity of GOX in plant tissue extracts.
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
Extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.3)
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.3, containing 0.1% (v/v) Triton X-100)
-
Substrate solution (e.g., 100 mM sodium glycolate)
-
Phenylhydrazine hydrochloride solution
-
Spectrophotometer
-
Microcentrifuge tubes
-
Mortar and pestle or tissue homogenizer
Procedure:
-
Protein Extraction: Harvest fresh leaf tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube containing ice-cold extraction buffer. Vortex thoroughly and then centrifuge at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes. Collect the supernatant, which contains the crude protein extract.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method such as the Bradford assay.
-
Enzyme Assay: In a cuvette, mix the assay buffer, phenylhydrazine hydrochloride solution, and an aliquot of the protein extract. The reaction is initiated by the addition of the sodium glycolate substrate.
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 324 nm) over time. The rate of increase in absorbance is proportional to the GOX activity.
-
Calculation of Activity: Calculate the specific activity of GOX, typically expressed as units per milligram of protein (a unit being the amount of enzyme that catalyzes the formation of a certain amount of product per minute under specified conditions).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by the inhibition of glycolic acid oxidase and a typical experimental workflow for evaluating GOX inhibitors.
Caption: Inhibition of Glycolic Acid Oxidase in the Photorespiratory Pathway.
Caption: Experimental Workflow for Evaluating GOX Inhibitors.
Conclusion
The inhibition of glycolic acid oxidase represents a compelling strategy for enhancing crop productivity by mitigating the carbon losses associated with photorespiration. While genetic engineering approaches have demonstrated significant potential, the development of specific and effective chemical inhibitors offers a more flexible and potentially more readily applicable tool for agricultural applications. Further research is needed to identify novel and potent GOX inhibitors and to optimize their application for various crop species under field conditions. The protocols and data presented herein provide a foundational resource for researchers and professionals engaged in this exciting area of crop improvement.
References
- 1. Effects of alpha-Hydroxy-2-Pyridinemethanesulfonic Acid on Photosynthetic Carbon Dioxide Uptake and Stomatal Movements in Excised Tomato Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of α-Hydroxy-2-Pyridinemethanesulfonic Acid on Photosynthetic Carbon Dioxide Uptake and Stomatal Movements in Excised Tomato Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Notes: Utilizing Glycolic acid Oxidase Inhibitors in Isolated Chloroplast Studies
A Note on "Glycolic acid oxidase inhibitor 1" : Literature searches did not yield a specific compound designated as "this compound." The following application notes and protocols are based on the use of known inhibitors of glycolic acid oxidase, such as α-hydroxysulfonates and salicylhydroxamic acid (SHAM), which are valuable tools for studying chloroplast metabolism.
Introduction
Glycolic acid oxidase is a key peroxisomal enzyme in the photorespiratory pathway. It catalyzes the oxidation of glycolate to glyoxylate. While this enzyme is not located within the chloroplast, its inhibition has significant consequences for chloroplast metabolism, as glycolate is synthesized within the chloroplast from 2-phosphoglycolate, a byproduct of the oxygenase activity of RuBisCO. Studying the effects of glycolic acid oxidase inhibitors on isolated chloroplasts can provide valuable insights into the regulation of the Calvin-Benson cycle, the interplay between photosynthesis and photorespiration, and the mechanisms of herbicide action.
Principle of Application
The application of glycolic acid oxidase inhibitors in studies involving isolated chloroplasts is predicated on the ability to manipulate the photorespiratory pathway externally. By inhibiting the downstream metabolism of glycolate in the peroxisome, researchers can induce an accumulation of glycolate that can diffuse back into the chloroplasts. This allows for the investigation of the feedback effects of elevated glycolate levels on chloroplast functions, such as carbon fixation and electron transport, in a controlled in vitro system.
Expected Effects on Isolated Chloroplasts
-
Accumulation of Glycolate: The primary and most direct effect of inhibiting glycolic acid oxidase is the accumulation of its substrate, glycolate. This can be measured in the chloroplast suspension or the surrounding medium.
-
Feedback Inhibition of Photosynthesis: High concentrations of glycolate or its precursor, 2-phosphoglycolate, can inhibit key enzymes of the Calvin-Benson cycle, such as triose phosphate isomerase and sedoheptulose-1,7-bisphosphatase, leading to a reduction in the rate of CO2 fixation.
-
Alterations in Metabolite Pools: Inhibition of glycolate metabolism can lead to changes in the pool sizes of other related metabolites within the chloroplast, such as glyoxylate, which has been shown to inhibit RuBisCO activity.[1]
-
Changes in Oxygen Exchange: The overall rate of net oxygen evolution may be affected due to the disruption of the photorespiratory pathway and its impact on CO2 fixation.
Research Applications
-
Studying Photorespiration: These inhibitors are instrumental in elucidating the regulatory mechanisms of the photorespiratory pathway and its connection to photosynthetic carbon metabolism.
-
Herbicide Development: Glycolic acid oxidase is a target for the development of novel herbicides. Isolated chloroplast systems can be used for the initial screening and characterization of potential inhibitory compounds.
-
Metabolic Engineering: Understanding the consequences of blocking the photorespiratory pathway at this step can inform strategies for genetically engineering crops with improved photosynthetic efficiency.
Quantitative Data on the Effects of Glycolic Acid Oxidase Inhibition
The following table summarizes quantitative data from studies using inhibitors of glycolic acid oxidase or genetic suppression of the enzyme. While direct quantitative data on isolated chloroplasts is limited, these findings from whole-leaf and algal studies provide valuable context for expected outcomes.
| Inhibitor/Method | Organism/System | Inhibitor Concentration | Key Quantitative Findings | Reference |
| α-hydroxy-2-pyridinemethanesulfonic acid | Tobacco Leaves | Not specified | Glycolic acid concentration increased at a rate of at least 18 µmoles per hour per gram of leaf. | [2] |
| α-hydroxysulfonates | Tobacco Leaves | 5 x 10⁻⁵ M | Inhibited the initial rate of isolated glycolic acid oxidase by 60%. | [2] |
| Salicylhydroxamic acid (SHAM) | Chlamydomonas and Dunaliella (whole cells and isolated chloroplasts) | Not specified | Stimulated glycolate excretion by 5-fold, to a rate of about 14 µmol glycolate mg⁻¹ Chl h⁻¹. | [3][4][5] |
| Antisense Suppression of Glycolate Oxidase | Rice | 90% reduction in GLO activity | 130-fold increase in glycolate accumulation. | [6] |
| Genetic Suppression of Glycolate Oxidase | Rice | Downregulated GLO | The glyoxylate content was found to be inversely proportional to the net photosynthetic rate, and the Rubisco activation state was inversely proportional to the glyoxylate content. | [1][7] |
Experimental Protocols
Protocol 1: Isolation of Functional Chloroplasts from Spinach
This protocol describes a method for isolating intact and functional chloroplasts from spinach leaves, suitable for metabolic studies.[8]
Materials:
-
Fresh spinach leaves (30 g)
-
Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 5 mM ascorbate, and 0.1% (w/v) BSA. Prepare fresh.
-
Percoll solution (40% v/v): Mix 4 ml of Percoll with 6 ml of 1x CIB.
-
Resuspension Buffer: CIB without BSA.
-
Blender, cheesecloth, centrifuge, and centrifuge tubes.
Procedure:
-
Preparation: Perform all steps at 4°C. Pre-chill all buffers, glassware, and centrifuge rotors.
-
Homogenization: Wash spinach leaves and remove the midribs. Cut the leaves into small pieces and place them in a pre-chilled blender with 150 ml of cold CIB. Homogenize with short bursts (3 x 5 seconds) to minimize damage to the chloroplasts.
-
Filtration: Filter the homogenate through four layers of cheesecloth into a chilled beaker. Gently squeeze the cloth to recover the liquid.
-
Centrifugation: Transfer the filtrate to centrifuge tubes and centrifuge at 1,000 x g for 7 minutes to pellet the chloroplasts.
-
Washing: Discard the supernatant and gently resuspend the pellet in a small volume (1-2 ml) of CIB.
-
Purification on Percoll Gradient: Carefully layer the resuspended chloroplasts onto a 10 ml cushion of 40% Percoll in a centrifuge tube.
-
Gradient Centrifugation: Centrifuge at 1,700 x g for 10 minutes. Intact chloroplasts will form a pellet at the bottom, while broken chloroplasts will remain at the top of the Percoll layer.
-
Final Resuspension: Carefully remove the upper layers and discard them. Resuspend the intact chloroplast pellet in a desired volume of Resuspension Buffer.
-
Chlorophyll Determination: Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically to standardize experiments.
Protocol 2: Treatment of Isolated Chloroplasts with a Glycolic Acid Oxidase Inhibitor
This protocol outlines a general procedure for treating isolated chloroplasts with an inhibitor and measuring the subsequent accumulation of glycolate.
Materials:
-
Isolated, intact chloroplasts (from Protocol 1)
-
Glycolic acid oxidase inhibitor stock solution (e.g., SHAM dissolved in a suitable solvent)
-
Reaction Buffer: Similar to the Resuspension Buffer, may contain bicarbonate for CO₂ fixation studies.
-
Quenching Solution: e.g., perchloric acid or immediate freezing in liquid nitrogen.
-
Enzymatic assay kit for glycolate determination or access to HPLC/GC-MS.
Procedure:
-
Experimental Setup: In a temperature-controlled environment (e.g., 25°C water bath) with a light source, prepare reaction tubes containing the Reaction Buffer.
-
Chloroplast Addition: Add the isolated chloroplasts to the reaction tubes to a final chlorophyll concentration of 20-50 µg/ml.
-
Inhibitor Treatment: Add the glycolic acid oxidase inhibitor to the experimental tubes to the desired final concentration. Include a control tube with the solvent only.
-
Incubation: Incubate the chloroplasts under illumination for a specific time course (e.g., 0, 5, 10, 15, 20 minutes).
-
Reaction Quenching: At each time point, take an aliquot of the chloroplast suspension and immediately stop the reaction by adding it to a quenching solution or by flash-freezing in liquid nitrogen.
-
Sample Preparation for Analysis: Process the quenched samples for glycolate analysis. This may involve centrifugation to remove chloroplast debris and extraction of metabolites.
-
Glycolate Quantification: Measure the concentration of glycolate in the samples using a suitable method, such as an enzymatic assay or chromatography.
-
Data Analysis: Express the results as the amount of glycolate produced per mg of chlorophyll per unit of time and compare the inhibitor-treated samples to the control.
Visualizations
Caption: Photorespiratory pathway showing inhibition of Glycolate Oxidase.
Caption: Experimental workflow for inhibitor studies in isolated chloroplasts.
References
- 1. Suppression of glycolate oxidase causes glyoxylate accumulation that inhibits photosynthesis through deactivating Rubisco in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Glycolate metabolism in algal chloroplasts: inhibition by salicylhydroxamic acid (SHAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycolate metabolism in algal chloroplasts: inhibition by salicylhydroxamic acid (SHAM). | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Glycolate and Glyoxylate Metabolism by Isolated Peroxisomes or Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
Modulating Plant Stress Responses with Glycolic Acid Oxidase Inhibitor 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants are constantly exposed to a variety of environmental stresses, both biotic and abiotic, which can significantly impact their growth, development, and productivity. A key enzyme involved in the plant's response to stress is Glycolate Oxidase (GLO). GLO is a central enzyme in the photorespiratory pathway, catalyzing the oxidation of glycolate to glyoxylate and producing hydrogen peroxide (H₂O₂) as a byproduct.[1][2][3] This production of H₂O₂ positions GLO as a critical node in the cellular redox signaling network, influencing processes ranging from photosynthesis to programmed cell death and defense responses.[1][2][4]
"Glycolic acid oxidase inhibitor 1" is a potent and specific inhibitor of GLO. By modulating the activity of this enzyme, researchers can investigate the intricate roles of photorespiration and H₂O₂ signaling in plant stress responses. This document provides detailed application notes and protocols for utilizing this compound to study and potentially enhance plant stress tolerance. The insights gained from such studies can be pivotal for the development of novel crop protection strategies and plant-based therapeutics.
Principle of Action
This compound acts as a competitive inhibitor of GLO, binding to the active site of the enzyme and preventing the oxidation of its natural substrate, glycolate. This inhibition leads to a reduction in the production of glyoxylate and, crucially, a decrease in the associated generation of H₂O₂ within the peroxisomes.[2] As H₂O₂ is a key signaling molecule, its modulation can trigger a cascade of downstream effects, altering gene expression and physiological responses related to stress.[1][2]
Applications
-
Elucidation of Photorespiratory and Stress Signaling Pathways: By inhibiting GLO, researchers can dissect the contribution of photorespiration-derived H₂O₂ to various stress signaling cascades.
-
Enhancement of Biotic Stress Resistance: Studies have shown that suppression of GLO can lead to enhanced resistance against certain pathogens, such as Xanthomonas oryzae pv. oryzae in rice, through the activation of defense-related genes.[1]
-
Investigation of Abiotic Stress Responses: Modulation of GLO activity can influence plant responses to abiotic stresses like salinity and drought, although the effects can be complex and dependent on the specific stress and plant species.[5]
-
Metabolic Engineering and Crop Improvement: Understanding the effects of GLO inhibition can inform strategies for developing crops with enhanced stress tolerance and improved photosynthetic efficiency under challenging environmental conditions.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of inhibiting Glycolate Oxidase, based on studies involving genetic suppression of the enzyme, which mimics the action of a specific inhibitor.
Table 1: Effects of GLO Inhibition on Plant Growth and Photosynthesis
| Parameter | Plant Species | Level of GLO Inhibition | Observed Effect | Reference |
| Plant Height | Rice (Oryza sativa) | ~90% | Stunted growth | [6] |
| Biomass | Rice (Oryza sativa) | ~90% | Reduced biomass | [6] |
| Net Photosynthetic Rate (Pn) | Rice (Oryza sativa) | 30-90% | Linear decrease with increasing inhibition | [3][7] |
| Rubisco Activation State | Rice (Oryza sativa) | 30-90% | Decreased activation state | [3] |
Table 2: Effects of GLO Inhibition on Metabolite Levels
| Metabolite | Plant Species | Level of GLO Inhibition | Fold Change (Inhibited vs. Control) | Reference |
| Glycolate | Rice (Oryza sativa) | 30% | ~40-fold increase | [7] |
| 60% | ~60-fold increase | [7] | ||
| 90% | ~130-fold increase | [7] | ||
| Glyoxylate | Rice (Oryza sativa) | ~90% | Significant accumulation | [2][6] |
| Glycine | Rice (Oryza sativa) | 90% | No significant change | [7] |
| Serine | Rice (Oryza sativa) | 90% | No significant change | [7] |
| Indole-3-acetic acid (IAA) | Rice (Oryza sativa) | Mutant (glo) | Significant increase | [2] |
Table 3: Effects of GLO Inhibition on Gene Expression
| Gene | Plant Species | Level of GLO Inhibition | Change in Expression | Reference |
| NH1 (NPR1 homolog) | Rice (Oryza sativa) | Inducible silencing | Increased | [1] |
| NH3 | Rice (Oryza sativa) | Inducible silencing | Increased | [1] |
| WRKY45 | Rice (Oryza sativa) | Inducible silencing | Increased | [1] |
| PR1 (Pathogenesis-related 1) | Rice (Oryza sativa) | Inducible silencing | Activated | [1] |
| Rubisco activase (RCA) | Rice (Oryza sativa) | ~90% | Transcriptionally suppressed | [3] |
| Isocitrate lyase (ICL) | Rice (Oryza sativa) | ~90% | Highly up-regulated | [3] |
| Malate synthase (MLS) | Rice (Oryza sativa) | ~90% | Highly up-regulated | [3] |
Experimental Protocols
Protocol 1: Preparation and Application of this compound
This protocol provides a general guideline for the preparation and application of a chemical inhibitor to plants. Optimal concentrations and application methods should be determined empirically for each plant species and experimental setup.
Materials:
-
This compound
-
Solvent (e.g., DMSO, ethanol, or water, depending on inhibitor solubility)
-
Surfactant (e.g., Tween-20 or Silwet L-77)
-
Distilled water
-
Spray bottle or apparatus for foliar application
-
Equipment for soil drenching (optional)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent. For example, a 10 mM stock solution in DMSO.
-
Store the stock solution at -20°C for long-term stability.
-
-
Working Solution Preparation:
-
On the day of application, dilute the stock solution to the desired final concentration in distilled water.
-
Add a surfactant to the working solution to improve leaf surface wetting and inhibitor uptake. A typical concentration for Tween-20 is 0.01-0.1% (v/v).
-
Prepare a mock control solution containing the same concentration of solvent and surfactant as the treatment solution.
-
-
Plant Treatment:
-
Foliar Spray:
-
Uniformly spray the leaves of the plants with the working solution until runoff.
-
Ensure both the adaxial and abaxial leaf surfaces are covered.
-
Treat control plants with the mock solution.
-
-
Soil Drench:
-
Apply a defined volume of the working solution to the soil of each potted plant.
-
The volume should be sufficient to saturate the root zone.
-
Treat control plants with an equal volume of the mock solution.
-
-
-
Post-Treatment Care:
-
Maintain the plants under controlled environmental conditions (light, temperature, humidity).
-
Observe the plants for any phenotypic changes and collect samples for analysis at predetermined time points.
-
Protocol 2: Measurement of Glycolate Oxidase Activity
This protocol describes a spectrophotometric assay to measure GLO activity in plant tissue extracts.[8]
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 1% PVP)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)
-
Glycolate solution (substrate)
-
Horseradish peroxidase (HRP)
-
o-dianisidine (chromogenic substrate)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at 4°C to pellet cell debris.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing assay buffer, HRP, and o-dianisidine.
-
Add a small volume of the enzyme extract to the reaction mixture.
-
Initiate the reaction by adding the glycolate solution.
-
Measure the change in absorbance at a specific wavelength (e.g., 460 nm) over time using a spectrophotometer. The rate of color change is proportional to the GLO activity.
-
-
Data Analysis:
-
Calculate the GLO activity based on the rate of absorbance change and the extinction coefficient of the oxidized o-dianisidine.
-
Normalize the activity to the total protein concentration of the extract.
-
Protocol 3: Measurement of Plant Stress Markers
This protocol outlines methods for measuring common markers of plant stress.
Materials:
-
Plant tissue
-
Reagents for specific assays (e.g., thiobarbituric acid for MDA, ninhydrin for proline)
-
Spectrophotometer or other relevant analytical equipment
Procedure:
-
Malondialdehyde (MDA) Content (Lipid Peroxidation):
-
Homogenize plant tissue in trichloroacetic acid (TCA).
-
React the supernatant with thiobarbituric acid (TBA) at high temperature.
-
Measure the absorbance of the resulting pink-colored complex.
-
-
Proline Content (Osmotic Stress):
-
Extract proline from plant tissue using sulfosalicylic acid.
-
React the extract with acid ninhydrin.
-
Measure the absorbance of the reddish-colored product.
-
-
Hydrogen Peroxide (H₂O₂) Content:
-
Homogenize plant tissue in a suitable buffer.
-
Use a commercial H₂O₂ assay kit or a spectrophotometric method based on the reaction of H₂O₂ with a chromogenic substrate in the presence of a peroxidase.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from plant tissue.
-
Synthesize cDNA from the RNA template.
-
Perform quantitative real-time PCR using gene-specific primers for stress-responsive genes (e.g., PR1, WRKY45).
-
Normalize the expression levels to a suitable reference gene.
-
Visualizations
Caption: Signaling pathway initiated by this compound.
Caption: General experimental workflow for studying plant stress responses.
References
- 1. Synthesis of Hydroxy Sulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of glycolate oxidase causes glyoxylate accumulation that inhibits photosynthesis through deactivating Rubisco in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducible antisense suppression of glycolate oxidase reveals its strong regulation over photosynthesis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphological, Physiological and Molecular Markers for Salt-Stressed Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical application improves stress resilience in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. mdpi.com [mdpi.com]
- 8. The effect of the combined application of elicitors to Salvia virgata Jacq. under salinity stress on physiological and antioxidant defense - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing "Glycolic acid oxidase inhibitor 1" concentration for leaf disc assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Glycolic Acid Oxidase Inhibitor 1 (GAOI-1) in leaf disc assays.
Troubleshooting Guides
This section addresses common issues that may arise during leaf disc assays with GAOI-1.
Problem 1: Leaf discs are not sinking during vacuum infiltration.
-
Possible Cause: Insufficient vacuum, or the leaf's waxy cuticle is preventing infiltration.
-
Solution: Ensure a strong vacuum is applied. If discs still float, consider adding a non-ionic surfactant like Triton X-100 to the infiltration buffer to help penetrate the leaf surface. Using younger leaves may also facilitate better infiltration.[1]
Problem 2: Inconsistent or highly variable results between replicates.
-
Possible Cause 1: Uneven application of GAOI-1.
-
Solution: Gently agitate the solution during incubation to ensure all leaf discs are uniformly exposed to the inhibitor.
-
-
Possible Cause 2: Variation in leaf age or health.
-
Solution: Use leaves of a consistent age and from healthy, well-watered plants. Avoid leaves showing any signs of stress, damage, or disease.[1]
-
-
Possible Cause 3: Inconsistent light conditions.
-
Solution: Maintain uniform and consistent light intensity and duration for all experimental setups.[1]
-
Problem 3: No observable effect of GAOI-1, even at high concentrations.
-
Possible Cause 1: The plant species is resistant to GAOI-1.
-
Solution: Review existing literature to confirm the susceptibility of your chosen plant species to similar inhibitors.
-
-
Possible Cause 2: Inactive GAOI-1.
-
Solution: Verify the integrity of your GAOI-1 stock. Ensure it has been stored correctly at -20°C for up to one year or -80°C for up to two years.[2] Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: Increase the incubation time of the leaf discs in the GAOI-1 solution to allow for adequate uptake and binding to the enzyme.
-
Problem 4: High background signal or artifacts in measurements.
-
Possible Cause: Interference from the inhibitor or other components in the assay buffer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of glycolic acid oxidase.[5][6] This enzyme is a key component of the photorespiratory pathway in plants, catalyzing the oxidation of glycolic acid to glyoxylic acid and hydrogen peroxide.[7][8] By inhibiting this enzyme, GAOI-1 is expected to lead to an accumulation of glycolic acid within the leaf tissue.[5]
Q2: How should I prepare and store GAOI-1?
A2: GAOI-1 is typically supplied as a solid. For long-term storage, it should be kept at -80°C (for up to 2 years) or -20°C (for up to 1 year).[2] Prepare a stock solution in a suitable solvent, such as DMSO.[9] For working solutions, dilute the stock solution in your assay buffer to the desired concentration. It is recommended to prepare fresh working solutions for each experiment to ensure inhibitor activity.
Q3: What is the optimal concentration of GAOI-1 for my leaf disc assay?
A3: The optimal concentration of GAOI-1 will vary depending on the plant species, leaf age, and specific experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration range for your system. A suggested starting range for optimization is presented in the data table below.
Q4: What are the expected downstream effects of inhibiting glycolic acid oxidase with GAOI-1?
A4: Inhibition of glycolic acid oxidase can lead to a reduction in the rate of photorespiration.[10][11] This may result in an increased net rate of photosynthetic CO2 uptake.[10][11] Additionally, the accumulation of glycolic acid can have various metabolic consequences.
Data Presentation
Table 1: Hypothetical Dose-Response of GAOI-1 in a Leaf Disc Photosynthesis Assay
This table presents a hypothetical example of data from a dose-response experiment to determine the optimal concentration of GAOI-1. The measured outcome is the rate of oxygen evolution, indicating photosynthetic activity.
| GAOI-1 Concentration (µM) | Average Rate of O₂ Evolution (µmol O₂/m²/s) | Standard Deviation | % Inhibition of Glycolic Acid Oxidase (Calculated) |
| 0 (Control) | 12.5 | 0.8 | 0% |
| 1 | 12.2 | 0.9 | 2.4% |
| 10 | 10.8 | 1.1 | 13.6% |
| 50 | 7.3 | 0.6 | 41.6% |
| 100 | 4.1 | 0.5 | 67.2% |
| 200 | 2.5 | 0.4 | 80.0% |
Experimental Protocols
Detailed Methodology for a Leaf Disc Assay to Evaluate GAOI-1 Efficacy
This protocol outlines a method to assess the inhibitory effect of GAOI-1 on photosynthesis by measuring oxygen evolution.
Materials:
-
Healthy, actively growing plants (e.g., spinach, tobacco)
-
This compound (GAOI-1)
-
DMSO (for stock solution)
-
Infiltration and assay buffer (e.g., 50 mM HEPES-KOH, pH 7.6, 0.5 mM CaSO₄)
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 100 mM)
-
Vacuum source (e.g., syringe and stopcock, or vacuum pump)
-
Light source (e.g., LED lamp with consistent intensity)
-
Oxygen electrode or sensor
-
Leaf punch or cork borer
-
Petri dishes or beakers
Procedure:
-
Preparation of GAOI-1 Solutions:
-
Prepare a 10 mM stock solution of GAOI-1 in DMSO.
-
Prepare a series of working solutions by diluting the stock solution in the assay buffer to the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM). Include a control with the same concentration of DMSO as the highest GAOI-1 concentration.
-
-
Leaf Disc Preparation:
-
Excise uniform leaf discs (e.g., 1 cm diameter) from healthy leaves, avoiding major veins. Prepare at least 10-20 discs per treatment condition.[12]
-
-
Vacuum Infiltration:
-
Place the leaf discs in a syringe with the infiltration buffer containing 100 mM NaHCO₃.
-
Draw up the buffer and then expel any air. Seal the syringe and pull the plunger to create a vacuum for about 1-2 minutes.[12]
-
Release the vacuum slowly. The leaf discs should sink as the intercellular air spaces are filled with buffer. Repeat if necessary.[12]
-
-
Inhibitor Treatment:
-
Transfer the infiltrated leaf discs to petri dishes containing the respective GAOI-1 working solutions or the control solution.
-
Incubate the discs under low light or in the dark for a predetermined time (e.g., 30-60 minutes) to allow for inhibitor uptake.
-
-
Measurement of Photosynthesis:
-
Transfer the treated leaf discs to the chamber of an oxygen electrode containing fresh assay buffer with 100 mM NaHCO₃.
-
Illuminate the chamber with a constant and saturating light source.
-
Measure the rate of oxygen evolution for a set period.
-
-
Data Analysis:
-
Calculate the rate of photosynthesis as µmol of O₂ evolved per unit area of the leaf disc per unit time.
-
Compare the rates of the GAOI-1 treated discs to the control to determine the percent inhibition.
-
Mandatory Visualizations
Caption: Workflow for assessing GAOI-1 effects on leaf disc photosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The appropriate expression and coordination of glycolate oxidase and catalase are vital to the successful construction of the photorespiratory metabolic pathway [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. High Activity of the Glycolic Acid Oxidase System in Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. edb.gov.hk [edb.gov.hk]
Troubleshooting "Glycolic acid oxidase" activity assays in the presence of inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Glycolic Acid Oxidase (GAO) activity assays, particularly in the presence of inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing high background signal in my GAO assay. What are the common causes and how can I troubleshoot this?
High background can obscure the true enzyme activity and is a common issue in enzyme assays. Here are the primary causes and solutions:
-
Autofluorescence/Absorbance of Assay Components: The substrate, inhibitor, or even buffer components might inherently fluoresce or absorb light at the detection wavelength.
-
Troubleshooting:
-
Run control wells containing all assay components except the enzyme to determine the background signal from the buffer and detection reagents.[1]
-
Measure the fluorescence/absorbance of each component (substrate, inhibitor, buffer) individually.[1]
-
If using a fluorometric assay, select excitation and emission wavelengths that maximize the signal from the product while minimizing the background fluorescence.[1]
-
-
-
Non-Specific Binding: Assay components like the enzyme or detection reagents can bind non-specifically to the microplate wells.[1]
-
Troubleshooting:
-
-
Contaminated Reagents: Buffers or reagents may be contaminated with fluorescent or absorbing impurities.[2]
-
Troubleshooting:
-
Prepare fresh buffers and solutions using high-purity water and reagents.
-
Filter-sterilize buffers to remove any particulate matter.
-
-
-
Substrate Instability: The substrate may degrade non-enzymatically, leading to a false signal.
-
Troubleshooting:
-
Run a "no-enzyme" control containing the substrate and all other assay components except the enzyme. This will identify any signal originating from substrate instability.[1]
-
-
Q2: My results are inconsistent and not reproducible. What should I check?
Inconsistent results can arise from several factors related to experimental technique and assay conditions.
-
Pipetting Errors and Inconsistent Volumes: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Troubleshooting:
-
Ensure your pipettes are calibrated regularly.
-
Use fresh pipette tips for each reagent and sample to avoid cross-contamination.
-
Be consistent with your pipetting technique (e.g., immersion depth, speed).
-
-
-
Temperature and pH Fluctuations: Enzyme activity is highly sensitive to changes in temperature and pH.[3]
-
Improper Reagent Mixing: Incomplete mixing of reagents in the wells can lead to variable reaction rates.
-
Troubleshooting:
-
Gently mix the plate after adding all reagents, for example, by using a plate shaker or by gently tapping the sides of the plate.
-
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the reactants and alter the reaction rate.[3]
-
Troubleshooting:
-
Avoid using the outermost wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier.
-
Use plate sealers to minimize evaporation during incubation.
-
-
Q3: I suspect my test compound is interfering with the assay. How can I confirm and address this?
Test compounds can interfere with assay results in several ways, leading to false-positive or false-negative results.[4]
-
Spectroscopic Interference: The compound may absorb light or fluoresce at the same wavelength used for detection.[4]
-
Troubleshooting:
-
Measure the absorbance or fluorescence spectrum of the inhibitor at the assay concentration.
-
If there is significant overlap, you may need to find an alternative detection method with different wavelengths or a different type of assay altogether.
-
-
-
Inhibition of Reporter Enzymes: In coupled assays (e.g., those using horseradish peroxidase), the inhibitor might be targeting the reporter enzyme instead of GAO.[4]
-
Troubleshooting:
-
Perform a counter-screen where you test the inhibitor's effect on the reporter enzyme directly.
-
-
-
Redox Activity: The inhibitor may be a reducing or oxidizing agent, which can interfere with assays that measure hydrogen peroxide production. Reductants can react with the oxidized reporter molecule, leading to an underestimation of H2O2.[5][6]
-
Troubleshooting:
-
Run the assay in the absence of GAO but in the presence of a known amount of hydrogen peroxide and the inhibitor to see if the signal is affected.
-
-
-
Pan-Assay Interference Compounds (PAINS): Some compounds are known to be frequent hitters in high-throughput screens due to non-specific activity.[7][8] These compounds often have reactive functional groups.[7]
-
Troubleshooting:
-
Check the chemical structure of your inhibitor against known PAINS filters and databases.
-
If your compound is a suspected PAINS, its activity should be confirmed using at least one different, orthogonal assay method.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for Glycolic Acid Oxidase activity and inhibition.
Table 1: Kinetic Parameters of Human Glycolic Acid Oxidase
| Substrate | Michaelis Constant (Km) |
| Glycolate | 3.3 x 10⁻⁴ M[9] |
Table 2: IC₅₀ Values of Selected Glycolic Acid Oxidase Inhibitors
| Inhibitor Compound | IC₅₀ (µM) | Assay Conditions |
| Compound 13 (from fragment screening) | 44 | Amplex Red activity assay with 30 µM glycolate[10] |
| Compound 14 (from fragment screening) | 158 | Amplex Red activity assay with 30 µM glycolate[10] |
Note: IC₅₀ values are highly dependent on assay conditions, particularly substrate concentration.[11]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for GAO Activity
This method is based on the reaction of the product, glyoxylate, with phenylhydrazine to form a colored product.[12][13]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 8.0.
-
Substrate Solution: 50 mM Glycolic acid in Assay Buffer.
-
Enzyme Solution: Purified GAO diluted in Assay Buffer to the desired concentration.
-
Color Reagent A: 10 mg/mL Phenylhydrazine hydrochloride in water.
-
Color Reagent B: 5 M Hydrochloric acid.
-
Color Reagent C: 10 mg/mL Potassium ferricyanide in water.
-
-
Assay Procedure:
-
To a microcentrifuge tube, add 50 µL of Assay Buffer, 20 µL of Substrate Solution, and 10 µL of the test inhibitor (or vehicle control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of Enzyme Solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Color Reagent A, followed by 50 µL of Color Reagent B.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Color Reagent C and mix well.
-
Measure the absorbance at 520 nm.
-
-
Controls:
-
Blank: All reagents except the enzyme.
-
Negative Control: All reagents with a vehicle control instead of the inhibitor.
-
Inhibitor Control: All reagents with the test inhibitor.
-
Protocol 2: Fluorometric Assay for GAO Activity
This method relies on the detection of hydrogen peroxide, a product of the GAO reaction, using a fluorogenic probe like Amplex Red.[10]
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl₂, and 0.01% TritonX.[10]
-
Substrate Solution: 300 µM Glycolic acid in Assay Buffer (for a final concentration of 30 µM in the assay).
-
GAO Enzyme Solution: 300 nM purified human GAO in Assay Buffer (for a final concentration of 30 nM).[10]
-
Detection Reagent Mix: 100 µM Amplex Red and 0.2 U/mL Horseradish Peroxidase (HRP) in Assay Buffer.[10]
-
Inhibitor Stock Solutions: Prepare a serial dilution of the inhibitor in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of inhibitor solution (or DMSO for control) to the wells of a black, flat-bottom 384-well plate.
-
Add 10 µL of a solution containing 30 nM GAO and 30 µM glycolic acid in assay buffer.[10]
-
Incubate for 15 minutes at room temperature.
-
Initiate the detection reaction by adding 10 µL of the Detection Reagent Mix.
-
Measure the fluorescence intensity immediately in a kinetic mode (e.g., every 30 seconds for 15-30 minutes) or as an endpoint reading after a defined incubation time. Use an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Controls:
-
No Enzyme Control: All reagents except GAO.
-
No Substrate Control: All reagents except glycolic acid.
-
Positive Control: All reagents with DMSO (no inhibitor).
-
Visualizations
Caption: Workflow for a typical Glycolic Acid Oxidase inhibition assay.
Caption: A decision tree for troubleshooting high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and hydrogen/deuterium exchange coupling with mass spectrometry - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. Isolation and characterization of glycolic acid oxidase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. A spectrophotometric method for the determination of glycolate in urine and plasma with glycolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cohesionbio.com [cohesionbio.com]
How to improve the stability of "Glycolic acid oxidase inhibitor 1" in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of "Glycolic acid oxidase inhibitor 1." The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for "this compound" powder and stock solutions?
A1: To ensure the long-term stability of "this compound," it is recommended to adhere to the following storage guidelines:
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years. It is advisable to keep the compound in a desiccated environment to prevent moisture absorption.
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent, such as DMSO.[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[1]
Q2: My "this compound" precipitated out of the aqueous buffer after diluting it from a DMSO stock. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules. This indicates that the inhibitor has exceeded its aqueous solubility limit. Here are several strategies to address this issue:
-
Lower the Final Concentration: The most direct solution is to use a lower final concentration of the inhibitor in your experiment.
-
Optimize DMSO Concentration: While it's crucial to keep the final DMSO concentration low in cell-based assays (ideally below 0.5%) to avoid solvent-induced toxicity, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any potential effects of the solvent.
-
Use a Different Solvent System: If DMSO is not suitable, consider testing other organic solvents like ethanol for creating stock solutions.
-
Adjust Buffer pH: The solubility of many compounds is dependent on the pH of the solution. Experimenting with different pH values for your aqueous buffer may improve the solubility of "this compound."
-
Sonication: Gentle and brief sonication of the solution after dilution can help to dissolve small particles that may have precipitated.
Q3: I am observing inconsistent results in my experiments. Could this be due to the instability of "this compound" in my working solution?
A3: Yes, inconsistent experimental outcomes can be a sign of compound degradation in the working solution. The stability of small molecule inhibitors can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.
-
pH: The stability of the inhibitor may be pH-dependent.
-
Light Exposure: Photoreactive compounds can degrade upon exposure to light.
-
Presence of Reactive Species: Components in your experimental medium could potentially react with and degrade the inhibitor.
To determine if instability is the cause of your inconsistent results, it is recommended to perform a stability study of "this compound" under your specific experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with "this compound" in solution.
| Problem | Possible Cause | Suggested Solution |
| Loss of Inhibitor Activity Over Time | Degradation of the inhibitor in the experimental medium. | Perform a time-course experiment to assess the stability of the inhibitor under your specific assay conditions (temperature, pH, media components). Consider adding the inhibitor to your experiment at multiple time points if it is found to be unstable. |
| Precipitation in Working Solution | The inhibitor's concentration exceeds its solubility in the aqueous buffer. | Decrease the final concentration of the inhibitor. Prepare fresh dilutions for each experiment. Consider using a co-solvent or adjusting the pH of the buffer to improve solubility. |
| High Background Signal in Assays | The inhibitor may be aggregating at higher concentrations, leading to non-specific effects. | Visually inspect the solution for any cloudiness or precipitate. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates. |
| Variability Between Replicates | Inconsistent handling or degradation of the inhibitor. | Ensure precise and consistent pipetting. Prepare fresh dilutions of the inhibitor for each experiment from a stable, frozen stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Data Presentation
While specific quantitative stability data for "this compound" is not extensively available in public literature, the following tables provide a template for how such data can be structured. Researchers are encouraged to generate their own stability data using the protocols provided below.
Table 1: Example Stability of "this compound" (10 µM) in Different Solvents at 37°C
| Solvent | % Remaining after 8 hours | % Remaining after 24 hours | % Remaining after 48 hours |
| PBS (pH 7.4) | 95% | 85% | 70% |
| DMEM + 10% FBS | 98% | 92% | 88% |
| Acetonitrile | 99% | 98% | 97% |
| DMSO | 100% | 99% | 99% |
Table 2: Example Effect of pH on the Stability of "this compound" (10 µM) in Aqueous Buffer at 37°C over 24 hours
| pH | % Remaining |
| 5.0 | 75% |
| 6.0 | 88% |
| 7.4 | 90% |
| 8.0 | 82% |
Experimental Protocols
Protocol 1: Determining the Aqueous Stability of "this compound" using HPLC
This protocol outlines a method to assess the stability of "this compound" in an aqueous solution over time.
Materials:
-
"this compound"
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, cell culture media)
-
Acetonitrile (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer to be tested to a final concentration (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, mix it 1:1 with acetonitrile to precipitate any proteins and stop degradation, and analyze it by HPLC. This will serve as your baseline (100% integrity).
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution, treat them with acetonitrile as in step 3, and analyze by HPLC.
-
Data Analysis: For each time point, calculate the peak area of "this compound" and express it as a percentage of the peak area at T=0.
Mandatory Visualizations
Glycolic Acid Oxidase Metabolic Pathway and Inhibition
Caption: Inhibition of the Glycolic Acid Oxidase metabolic pathway.
Experimental Workflow for Assessing Inhibitor Stability
Caption: Workflow for determining the stability of an inhibitor in solution.
Troubleshooting Logic for Inhibitor Precipitation
Caption: A logical approach to resolving inhibitor precipitation issues.
References
"Glycolic acid oxidase inhibitor 1" degradation and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Glycolic acid oxidase inhibitor 1 (GAOI-1). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Disclaimer
Due to limited publicly available data on the specific degradation pathways and comprehensive stability of this compound, much of the guidance provided is based on general best practices for handling small molecule inhibitors. Researchers should validate these recommendations for their specific experimental setups.
Frequently Asked Questions (FAQs)
1. How should I store this compound?
Proper storage is crucial to maintain the stability and activity of the inhibitor. Recommendations for both the solid compound and stock solutions are provided below.
2. How do I prepare a stock solution of this compound?
The inhibitor is most commonly dissolved in dimethyl sulfoxide (DMSO). Following a standard protocol for preparing stock solutions will ensure consistency and prevent common issues like precipitation.
3. My inhibitor precipitated out of solution. What should I do?
Precipitation can occur for several reasons, including improper storage or exceeding the solubility limit in your working solution. To resolve this, you can try gently warming the solution and vortexing. For future experiments, consider using a lower concentration or a different solvent system if compatible with your assay.
4. I am not observing the expected inhibitory effect. What could be the cause?
A lack of inhibitory activity can stem from several factors, including inhibitor degradation, incorrect concentration, or issues with the experimental setup. Refer to the troubleshooting guide for a systematic approach to identifying the problem.
5. How stable is this compound in my experimental buffer?
The stability of the inhibitor in aqueous buffers can vary depending on the pH, temperature, and presence of other components. It is recommended to prepare fresh working solutions from a frozen stock for each experiment. For long-term experiments, the stability should be empirically determined.
Data Presentation
Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Powder) | -20°C | 1 year[1] | Protect from moisture. |
| -80°C | 2 years[1] | Recommended for long-term storage. | |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture, as the compound may be hygroscopic.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial of the inhibitor (Molecular Weight: 359.18 g/mol ), add 278.4 µL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the inhibitor is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Visualizations
Signaling Pathway and Experimental Workflows
References
Technical Support Center: Overcoming Permeability Issues of Glycolic Acid Oxidase Inhibitor 1 (GAOI-1) in Plant Tissues
Welcome to the technical support center for Glycolic Acid Oxidase Inhibitor 1 (GAOI-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using GAOI-1 in plant tissues and troubleshooting potential permeability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GAOI-1) and what is its function in plants?
This compound (GAOI-1) is a small molecule designed to inhibit the activity of glycolate oxidase. In C3 plants, glycolate oxidase is a key enzyme in the photorespiratory pathway.[1][2][3] This pathway is initiated when the enzyme RuBisCO fixes oxygen instead of carbon dioxide, a process that becomes more frequent at higher temperatures and low CO2 concentrations.[2][4] Photorespiration is generally considered a wasteful process as it reduces the efficiency of photosynthesis by releasing previously fixed carbon as CO2.[1][4][5] By inhibiting glycolate oxidase, GAOI-1 can be used as a tool to study the effects of down-regulating photorespiration on plant metabolism, growth, and stress responses.
Q2: What are the known chemical properties of GAOI-1?
Based on available information from chemical suppliers, the key properties of this compound are:
| Property | Value |
| IUPAC Name | 4-(4'-bromobiphenyl-4-yl)pyrrolidine-2,3,5-trione[6] |
| Physical Form | Solid[6] |
| Storage Temperature | -20°C to -80°C[6][7] |
Note: Detailed information on the solubility of GAOI-1 in various solvents is limited. It is recommended to perform small-scale solubility tests in solvents appropriate for your experimental system (e.g., DMSO, ethanol) before preparing stock solutions.
Q3: What are the primary barriers to the permeability of small molecules like GAOI-1 in plant tissues?
The primary barriers to the uptake of small molecules in plant tissues are the cell wall and the cell membrane.
-
The Plant Cell Wall: This outer layer is generally considered permeable to water, ions, and small molecules due to its porous structure composed of cellulose, hemicellulose, and pectin.[8][9][10][11] While not a selective barrier, its composition and thickness can influence the diffusion rate of compounds.
-
The Plasma Membrane: This is the main selective barrier that controls the entry of substances into the cell. The lipid bilayer restricts the passage of hydrophilic and large molecules. Transport across the membrane can occur through passive diffusion for small, lipophilic molecules, or be mediated by transport proteins for other substances.[12]
Q4: Are there any known issues with the permeability of GAOI-1 in plant tissues?
Currently, there is no specific published data on the permeability of this compound in plant tissues. As with any novel small molecule, its uptake and efficacy can be influenced by its physicochemical properties (e.g., size, polarity, charge) and the specific characteristics of the target plant tissue (e.g., species, age, tissue type). Therefore, experimental validation is crucial.
Troubleshooting Guides
This section provides a step-by-step approach to addressing common issues you might encounter when applying GAOI-1 to plant tissues, particularly when the expected biological effect is not observed.
Issue 1: No observable effect of GAOI-1 on the plant tissue.
This is the most common problem and often points towards a permeability issue.
Troubleshooting Steps:
-
Verify Inhibitor Activity: Before conducting plant experiments, it is advisable to confirm the activity of GAOI-1 in an in vitro enzyme assay using purified or recombinant glycolate oxidase, if available. This will ensure that the inhibitor itself is active.
-
Optimize Application Method: The method of application can significantly impact uptake. Consider the following options:
-
Vacuum Infiltration: This technique is effective for whole leaves or leaf discs. By applying a vacuum, air in the intercellular spaces is replaced with the inhibitor solution, facilitating direct contact with the cells.
-
Direct Application to Roots: For whole plants, applying GAOI-1 to the hydroponic solution or soil allows for uptake through the root system. Be mindful of potential metabolism or binding of the inhibitor in the growth medium.
-
Application to Cell Suspensions or Protoplasts: For cellular level studies, direct addition to the culture medium is the most straightforward approach.
-
-
Adjust Solvent and Concentration:
-
Solvent Choice: GAOI-1 may require a small amount of an organic solvent like DMSO or ethanol for initial solubilization before being diluted in an aqueous buffer. Ensure the final solvent concentration is not phytotoxic. Always include a solvent-only control in your experiments.
-
Concentration Range: If no effect is observed, a concentration-response experiment is necessary. Test a wide range of GAOI-1 concentrations to determine the optimal effective concentration.
-
-
Incorporate a Surfactant: Non-ionic surfactants (e.g., Tween 20, Triton X-100) at low concentrations (typically 0.01% to 0.1%) can reduce the surface tension of the application solution and improve contact with the plant surface, potentially enhancing uptake.
-
Consider Permeabilizing Agents (with caution): In some cases, membrane-active molecules can be used to transiently increase membrane permeability. However, these can also induce stress responses and should be used with appropriate controls to distinguish the effects of the permeabilizing agent from the inhibitor itself.
Issue 2: Inconsistent results between experiments.
Variability in results can be due to several factors.
Troubleshooting Steps:
-
Standardize Plant Material: Use plants of the same age, developmental stage, and grown under consistent environmental conditions (light, temperature, humidity). The physiological state of the plant can influence its metabolic activity and permeability to exogenous compounds.
-
Control Application Conditions: Ensure that the duration of treatment, time of day of application, and environmental conditions during the experiment are kept constant.
-
Check Stock Solution Stability: Prepare fresh stock solutions of GAOI-1 regularly. While it is stable for extended periods at -80°C, repeated freeze-thaw cycles should be avoided.[7]
Experimental Protocols
Protocol 1: General Procedure for Applying GAOI-1 to Leaf Discs via Vacuum Infiltration
-
Prepare Inhibitor Solution:
-
Prepare a stock solution of GAOI-1 in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in an infiltration buffer (e.g., 10 mM MES, pH 6.0, with 0.02% Tween 20). Include a solvent control.
-
-
Prepare Leaf Material:
-
Excise leaf discs (e.g., 1 cm diameter) from healthy, fully expanded leaves of your target plant species.
-
-
Vacuum Infiltration:
-
Place the leaf discs in a beaker or flask containing the inhibitor solution.
-
Place the beaker inside a vacuum chamber and apply a vacuum for 2-5 minutes, or until the leaf discs appear translucent.
-
Slowly release the vacuum to allow the solution to infiltrate the intercellular spaces.
-
-
Incubation:
-
Transfer the infiltrated leaf discs to a petri dish containing a moist filter paper and incubate under your desired experimental conditions (e.g., specific light intensity and temperature).
-
-
Analysis:
-
After the incubation period, harvest the tissue for downstream analysis (e.g., measurement of glycolate levels, photosynthetic parameters, or gene expression).
-
Data Presentation
The following table is a template for recording and comparing data from experiments aimed at optimizing GAOI-1 delivery.
| Treatment Group | Application Method | GAOI-1 Conc. (µM) | Surfactant Conc. (%) | Incubation Time (h) | Measured Endpoint (e.g., Glycolate accumulation) | Observations (e.g., Phytotoxicity) |
| Control | Vacuum Infiltration | 0 (Solvent only) | 0.02 | 4 | ||
| GAOI-1 Low | Vacuum Infiltration | 10 | 0.02 | 4 | ||
| GAOI-1 High | Vacuum Infiltration | 100 | 0.02 | 4 | ||
| Control | Root Application | 0 (Solvent only) | - | 24 | ||
| GAOI-1 Low | Root Application | 10 | - | 24 | ||
| GAOI-1 High | Root Application | 100 | - | 24 |
Visualizations
Caption: The photorespiration pathway highlighting the role of Glycolate Oxidase, the target of GAOI-1.
Caption: A general experimental workflow for testing GAOI-1 efficacy and troubleshooting permeability.
References
- 1. labassociates.com [labassociates.com]
- 2. Photorespiration: Definition, C4 Photosynthesis and CAM Photosynthesis [allen.in]
- 3. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 4. Plant Photorespiration | Biology for Non-Majors II [courses.lumenlearning.com]
- 5. Photorespiration Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 77529-42-1 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Wall Is Permeable: What It Means for Plant Cells and Life [coohom.com]
- 9. Is Cell Wall Permeable? Quick Science Guide [coohom.com]
- 10. Khan Academy [khanacademy.org]
- 11. The Plant Cell Wall - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
"Glycolic acid oxidase inhibitor 1" interference with other enzymatic assays
Welcome to the technical support center for Glycolic Acid Oxidase Inhibitor 1 (GAOI-1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential interferences of GAOI-1 with other enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (GAOI-1)?
A1: Glycolic Acid Oxidase (GAO), also known as Hydroxy Acid Oxidase 1 (HAO1), is a flavin mononucleotide (FMN)-dependent enzyme.[1] It catalyzes the oxidation of α-hydroxy acids to their corresponding α-keto acids, with the concurrent reduction of molecular oxygen to hydrogen peroxide.[1] GAOI-1 is designed to inhibit this enzymatic activity. The development of GAO inhibitors is a therapeutic strategy for conditions like Primary Hyperoxaluria Type I (PH1), where reducing the production of glyoxylate, a substrate of GAO, is beneficial.[1]
Q2: Can GAOI-1 interfere with other enzymatic assays?
A2: Yes, like many small molecule inhibitors, GAOI-1 has the potential for off-target effects, which may lead to interference with other enzymatic assays.[2][3] The specificity of any given inhibitor is not absolute, and it may interact with other enzymes, particularly those with similar active site architecture or substrate binding pockets. It is crucial to perform counter-screening assays to assess the specificity of GAOI-1 against a panel of other enzymes, especially those related to the metabolic pathway under investigation.
Q3: Are there known off-target effects for compounds chemically similar to GAOI-1?
A3: While specific data for "GAOI-1" is not available, it's important to consider the broader class of α-hydroxy acids and their derivatives. For instance, glycolic acid itself, the substrate for GAO, has been shown to act as a competitive inhibitor of lipase and a mixed-type inhibitor of tyrosinase.[[“]][[“]] This highlights the potential for molecules within this chemical space to interact with multiple enzymes.
Troubleshooting Guide: Unexpected Results in Enzymatic Assays
If you are observing unexpected results in your enzymatic assays when using GAOI-1, it is important to systematically troubleshoot the issue to determine if the inhibitor is the source of interference.
Step 1: Confirm the expected activity of GAOI-1 on Glycolic Acid Oxidase.
-
Rationale: Before investigating off-target effects, verify that the inhibitor is active against its intended target in your assay system.
-
Action: Perform a dose-response experiment with purified GAO to determine the IC50 value of GAOI-1. This will confirm the inhibitor's potency and serve as a benchmark.
Step 2: Rule out non-specific assay interference.
-
Rationale: The inhibitor molecule itself might interfere with the detection method of your assay (e.g., absorbance, fluorescence) rather than the enzyme.
-
Action: Run a control experiment without the enzyme, but with all other assay components, including GAOI-1 at the highest concentration used. Compare the signal to a control without the inhibitor.
Step 3: Perform a counter-screen against the suspected off-target enzyme.
-
Rationale: To confirm direct inhibition of another enzyme, a specific activity assay for that enzyme in the presence of GAOI-1 is necessary.
-
Action: Conduct an enzymatic assay for the suspected off-target enzyme with varying concentrations of GAOI-1 to determine if it has an inhibitory effect and, if so, to calculate its IC50 value.
Step 4: Analyze the kinetics of inhibition.
-
Rationale: Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can provide insights into how GAOI-1 is interacting with the off-target enzyme.
-
Action: Perform kinetic studies by measuring the reaction rates of the off-target enzyme at different substrate and inhibitor concentrations. Plot the data using methods like Lineweaver-Burk or Michaelis-Menten to determine the mode of inhibition.
Focus on Glycolic Acid: A Known Inhibitor of Multiple Enzymes
While GAOI-1 is a hypothetical designation, its substrate, glycolic acid , has documented inhibitory effects on other enzymes. Researchers using glycolic acid in their experiments should be aware of these potential off-target interactions.
Glycolic Acid as a Lipase Inhibitor
Glycolic acid has been identified as a competitive, reversible inhibitor of lipase.[[“]][6] It is believed to bind to the active site of the enzyme, thereby preventing the binding of the natural substrate.[[“]]
| Parameter | Value | Reference |
| Inhibition Type | Competitive | [6] |
| IC50 | 17.29 ± 0.14 mM | [6] |
| Ki | 19.61 ± 0.26 mM | [6] |
Glycolic Acid as a Tyrosinase Inhibitor
Glycolic acid also exhibits mixed-type inhibition of tyrosinase.[[“]][7] This suggests that it can bind to both the free enzyme and the enzyme-substrate complex, leading to a reduction in melanin formation.[7]
Experimental Protocols
Protocol 1: Glycolate Oxidase (GO) Enzymatic Assay
This assay is used to determine the activity of GO and the inhibitory potential of compounds like GAOI-1.
Principle: Glycolate oxidase catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct.[8] The H₂O₂ can then be detected using a reporter system, such as Amplex Red, which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin.[8] The increase in fluorescence is proportional to the GO activity.
Materials:
-
Recombinant Glycolate Oxidase
-
Glycolic acid (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
GAOI-1 or other test compounds
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex Red, and HRP.
-
Add the test compound (GAOI-1) at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant GO enzyme to all wells except the negative control.
-
Initiate the reaction by adding the substrate, glycolic acid.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) at regular intervals.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of GAOI-1.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Lipase Inhibition Assay
This assay is used to evaluate the inhibitory effect of compounds on lipase activity.
Principle: Lipase catalyzes the hydrolysis of triglycerides into glycerol and fatty acids. The activity can be measured using a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product (p-nitrophenol) upon hydrolysis. The rate of color development is proportional to the lipase activity.
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl palmitate (pNPP) (substrate)
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Test compound (e.g., glycolic acid)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a solution of lipase in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the lipase solution to all wells except the negative control.
-
Pre-incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution (pNPP).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for investigating GAOI-1 interference.
Caption: Potential interference of GAOI-1 with an off-target enzyme.
References
- 1. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. The inhibitory kinetics and mechanism of glycolic acid on lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Determining the optimal incubation time for "Glycolic acid oxidase inhibitor 1"
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal incubation time for Glycolic Acid Oxidase (GAO) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is determining the optimal incubation time crucial for a Glycolic Acid Oxidase (GAO) inhibitor?
A1: Determining the optimal incubation time is critical to ensure that the inhibitor has reached binding equilibrium with the enzyme before measuring its activity. Insufficient incubation can lead to an underestimation of the inhibitor's potency (e.g., an artificially high IC50 value). Conversely, excessively long incubation times might lead to issues like enzyme denaturation, substrate depletion, or instability of the inhibitor, all of which can produce inaccurate results.[1] A proper incubation period ensures that the measured inhibition reflects the true steady-state affinity of the inhibitor for the enzyme.
Q2: What is "pre-incubation" and why is it important in enzyme inhibition assays?
A2: Pre-incubation refers to the period where the enzyme and the inhibitor are mixed and allowed to bind before the substrate is added to start the reaction.[2][3][4] This step is essential to allow the enzyme-inhibitor complex to reach equilibrium. For some inhibitors, particularly those that are slow-binding or have a high affinity, this can take a significant amount of time. Skipping or having a too-short pre-incubation period is a common source of error in enzyme inhibition studies.
Q3: How can I estimate the required pre-incubation time for my GAO inhibitor?
A3: The optimal pre-incubation time can be estimated using an algebraic formula that considers the expected dissociation equilibrium constant (Kd) and the bimolecular association rate constant (kon).[2][3][4] A general guideline is to aim for at least 95% equilibration.[2][4] The time to reach this (tf) can be calculated. For practical purposes, especially in initial screens with high inhibitor concentrations (e.g., 10 µM), a pre-incubation time of 5 minutes is often sufficient.[2][4] However, for more potent, tightly-bound inhibitors, longer incubation times may be necessary.[2][3]
Q4: What factors can influence the optimal incubation time?
A4: Several factors can influence the optimal incubation time, including:
-
Inhibitor concentration: At inhibitor concentrations significantly higher than the Kd, the time required to reach equilibrium decreases.[2]
-
Enzyme concentration: The concentration of the enzyme can also affect the equilibration time.
-
Temperature: Incubation temperature can affect the rate of binding and the stability of the enzyme.[5]
-
Buffer components: pH and other components of the assay buffer can influence both enzyme activity and inhibitor binding.
Q5: What is the "linear range" of the enzymatic reaction, and why is it important?
A5: The linear range is the period during which the rate of product formation is constant. It is crucial to measure enzyme activity within this range to ensure that the observed rate is a true reflection of the initial velocity (V0). If the reaction proceeds for too long, the rate can slow down due to factors like substrate depletion, product inhibition, or enzyme denaturation, leading to an inaccurate assessment of the inhibitor's effect.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low inhibition observed | 1. Insufficient pre-incubation time for the inhibitor to bind to the enzyme. 2. The inhibitor is not potent at the tested concentrations. 3. The inhibitor has degraded. | 1. Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate. 2. Test a higher concentration range of the inhibitor. 3. Check the storage conditions and stability of the inhibitor. Prepare fresh stock solutions. |
| High variability between replicate wells | 1. Inconsistent timing of reagent addition, especially the substrate. 2. Pipetting errors. 3. Enzyme or inhibitor instability during the assay. | 1. Use a multichannel pipette for simultaneous addition of substrate to multiple wells. 2. Ensure proper calibration and use of pipettes. 3. Keep reagents on ice and minimize the time the enzyme is at room temperature before the start of the reaction. |
| High background signal (in no-enzyme controls) | 1. Autohydrolysis of the substrate. 2. Contamination of reagents. 3. The inhibitor interferes with the detection method (e.g., has intrinsic fluorescence). | 1. Test the stability of the substrate under assay conditions. 2. Use fresh, high-purity reagents. 3. Run a control with the inhibitor and detection reagents but without the enzyme to check for interference. |
| Decreasing signal over time in the uninhibited control | 1. Enzyme instability under assay conditions. 2. Substrate depletion. | 1. Reduce the assay time to stay within the linear range. 2. Lower the enzyme concentration or increase the substrate concentration. Ensure the substrate concentration is well above the Km.[1] |
Experimental Protocols
Protocol 1: Determining the Linear Range of the Glycolic Acid Oxidase Reaction
Objective: To determine the time course of the GAO reaction and identify the linear range for subsequent inhibitor studies.
Materials:
-
Purified human Glycolic Acid Oxidase (GAO/HAO1)
-
Glycolic acid (substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl2, 0.01% Triton X-100)[6]
-
Detection reagent (e.g., Amplex® Red, horseradish peroxidase)[6]
-
Microplate reader
-
384-well assay plates[6]
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex® Red, and horseradish peroxidase.
-
Add a fixed concentration of GAO (e.g., 30 nM) to the wells of a 384-well plate.[6]
-
Initiate the reaction by adding a saturating concentration of glycolic acid (e.g., 30 µM).[6]
-
Immediately place the plate in a microplate reader and measure the fluorescence signal at regular intervals (e.g., every minute) for 30-60 minutes.
-
Plot the fluorescence signal versus time.
-
Identify the time interval during which the plot is linear. This is the linear range of the reaction.
Protocol 2: Determining the Optimal Inhibitor Incubation Time
Objective: To determine the necessary pre-incubation time for the inhibitor to reach binding equilibrium with GAO.
Procedure:
-
Prepare serial dilutions of the GAO inhibitor in the assay buffer.
-
In a 384-well plate, add the GAO enzyme to multiple wells.
-
Add a fixed concentration of the inhibitor (e.g., a concentration close to the expected IC50 or Kd) to the wells containing the enzyme.
-
Pre-incubate the enzyme-inhibitor mixture for varying periods (e.g., 0, 5, 10, 15, 30, 60 minutes) at the desired assay temperature.
-
After each pre-incubation time point, initiate the enzymatic reaction by adding the substrate (glycolic acid).
-
Measure the reaction rate for a fixed time within the previously determined linear range (from Protocol 1).
-
Plot the measured enzyme activity (or percent inhibition) as a function of the pre-incubation time.
-
The optimal pre-incubation time is the point at which the level of inhibition no longer increases and reaches a plateau.
Data Presentation
Table 1: Hypothetical Data for Determining the Linear Range of the GAO Reaction
| Time (minutes) | Fluorescence (RFU) |
| 0 | 50 |
| 5 | 550 |
| 10 | 1045 |
| 15 | 1555 |
| 20 | 1850 |
| 25 | 1950 |
| 30 | 1975 |
Based on this data, the linear range would be approximately 0-15 minutes.
Table 2: Hypothetical Data for Determining Optimal Inhibitor Incubation Time
| Pre-incubation Time (minutes) | % Inhibition |
| 0 | 25 |
| 5 | 45 |
| 10 | 60 |
| 15 | 70 |
| 20 | 72 |
| 30 | 73 |
Based on this data, the optimal pre-incubation time would be at least 20 minutes, as the inhibition level has plateaued.
Visualizations
Caption: Glycolic Acid Oxidase (GAO) signaling pathway.
Caption: Experimental workflow for determining optimal incubation time.
Caption: Troubleshooting guide for low/no inhibitor activity.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. neb.com [neb.com]
- 6. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
Validation & Comparative
Validating the inhibitory effect of "Glycolic acid oxidase inhibitor 1" on glycolate oxidase
For researchers, scientists, and drug development professionals investigating the inhibition of glycolate oxidase (GO), a key enzyme in photorespiration and a therapeutic target for conditions like primary hyperoxaluria, objective comparison of inhibitor performance is crucial. This guide provides a comparative analysis of known glycolate oxidase inhibitors, supported by experimental data and detailed protocols for validating their inhibitory effects.
While this guide aims to be comprehensive, specific quantitative data for "Glycolic acid oxidase inhibitor 1," referenced in patent EP0021228A1, is not publicly available within the searched resources. Therefore, the following comparisons are based on published data for other well-characterized glycolate oxidase inhibitors.
Comparative Inhibitor Performance
The inhibitory potency of various compounds against glycolate oxidase is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The table below summarizes the reported values for several known inhibitors. Lower values indicate higher potency.
| Inhibitor | IC50 | Ki | Organism/Enzyme Source | Notes |
| CCPST (4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole) | 1 µM[1] | - | Human[1] | A potent inhibitor often used as a reference compound. |
| Quercetin | 0.22 µM[2] | 0.56 µM[2] | Spinach[2] | A flavonoid that acts as a noncompetitive inhibitor.[2] |
| Kaempferol | 0.3 µM[2] | 0.37 µM[2] | Spinach[2] | A flavonoid that acts as a competitive inhibitor.[2] |
| Potassium Dichromate | 0.096 µM[3] | - | Recombinant[3] | Identified through high-throughput screening.[3] |
| Sodium Dichromate | 0.108 µM[3] | - | Recombinant[3] | Similar to potassium dichromate in potency.[3] |
| Colistimethate Sodium | 2.3 µM[3] | - | Recombinant[3] | An antibiotic identified as a GO inhibitor.[3] |
Experimental Protocols for Validating Inhibitory Effect
The following are detailed methodologies for two common assays used to determine the inhibitory effect of compounds on glycolate oxidase activity.
Amplex® Red Glycolate Oxidase Assay
This is a highly sensitive fluorescence-based assay that detects hydrogen peroxide (H₂O₂), a product of the glycolate oxidase reaction.
Principle: Glycolate oxidase catalyzes the oxidation of glycolate to glyoxylate, producing H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin, which can be measured.[3][4]
Materials:
-
Glycolate Oxidase
-
Glycolate (Substrate)
-
Test Inhibitor Compound
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of glycolate, Amplex® Red, and HRP in the assay buffer.
-
-
Assay Reaction:
-
To each well of the microplate, add the following in order:
-
Assay Buffer
-
Test inhibitor at various concentrations (a vehicle control with solvent only should be included).
-
Glycolate Oxidase enzyme.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the glycolate substrate to each well to start the enzymatic reaction.
-
-
Detection:
-
Add a mixture of Amplex® Red reagent and HRP to each well.
-
Incubate the plate, protected from light, for a suitable time (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
o-Dianisidine-Based Colorimetric Assay
This is a classic spectrophotometric assay that also detects the production of hydrogen peroxide.
Principle: The H₂O₂ produced by the glycolate oxidase reaction, in the presence of a peroxidase, oxidizes a chromogenic substrate such as o-dianisidine, leading to a colored product that can be quantified by measuring its absorbance.[5]
Materials:
-
Glycolate Oxidase
-
Glycolate (Substrate)
-
Test Inhibitor Compound
-
o-Dianisidine dihydrochloride
-
Peroxidase (e.g., from horseradish)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 8.0)
-
96-well clear microplate
-
Spectrophotometric microplate reader (Absorbance at ~430-460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Prepare working solutions of glycolate, o-dianisidine, and peroxidase in the assay buffer. Caution: o-Dianisidine is a potential carcinogen and should be handled with appropriate safety precautions.
-
-
Assay Reaction:
-
To each well of the microplate, add the following in order:
-
Assay Buffer
-
Test inhibitor at various concentrations (including a vehicle control).
-
Glycolate Oxidase enzyme.
-
-
Incubate the plate at a controlled temperature for a defined period.
-
-
Initiate Reaction:
-
Add the glycolate substrate to each well.
-
-
Detection:
-
Add a mixture of o-dianisidine and peroxidase to each well.
-
-
Measurement:
-
Measure the change in absorbance over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate from the change in absorbance over time.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value as described for the Amplex® Red assay.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the glycolate oxidase signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: Glycolate Oxidase Catalytic Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor IC50 Determination.
References
- 1. Glycolate Oxidase Activity Assay in Plants [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. High throughput cell-based assay for identification of glycolate oxidase inhibitors as a potential treatment for Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 5. Glycolate Oxidase Activity Assay in Plants [bio-protocol.org]
Comparative analysis of different "Glycolic acid oxidase inhibitors"
A Comparative Analysis of Glycolic Acid Oxidase Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, experimental validation, and mechanisms of key Glycolic Acid Oxidase inhibitors.
This guide provides a comparative analysis of different classes of Glycolic Acid Oxidase (GAO) inhibitors, targeting researchers, scientists, and professionals in the field of drug development. GAO is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, a key metabolic step with implications in various physiological and pathological processes, including photorespiration in plants and oxalate production in animals. Inhibition of GAO is a therapeutic strategy for conditions such as primary hyperoxaluria, a genetic disorder characterized by excessive oxalate production.
Performance Comparison of Glycolic Acid Oxidase Inhibitors
The efficacy of various GAO inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the quantitative data for representative compounds from different chemical classes.
| Inhibitor Class | Representative Compound | Source Organism of GAO | IC50 (µM) | Ki (µM) | Type of Inhibition |
| 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione Derivatives | 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione | Porcine Liver | 0.08 | - | Competitive |
| 3-hydroxy-4-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione | Porcine Liver | 0.12 | - | Competitive | |
| 4-Substituted 2,4-dioxobutanoic Acid Derivatives | 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | Porcine Liver | 0.06 | - | - |
| 4-[4'-(benzyloxy)[1,1'-biphenyl]-4-yl]-2,4-dioxobutanoic acid | Porcine Liver | 0.1 | - | - | |
| Substrate Analogs | Oxalate | Human Liver | - | 2.5 | Competitive |
| Glyoxylate | Human Liver | - | 120 | Competitive | |
| Natural Flavonoids | Quercetin | - | - | - | Competitive |
| Kaempferol | - | - | - | Non-competitive |
Experimental Protocols
The determination of the inhibitory potential of compounds against Glycolic Acid Oxidase is crucial for drug discovery and development. Below is a detailed methodology for a common in vitro enzyme inhibition assay.
Glycolic Acid Oxidase Inhibition Assay Protocol
This protocol is based on the spectrophotometric measurement of hydrogen peroxide produced during the GAO-catalyzed oxidation of glycolic acid.
Materials:
-
Glycolic Acid Oxidase (from porcine or human liver)
-
Glycolic acid (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable HRP substrate)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Glycolic Acid Oxidase in phosphate buffer.
-
Prepare a stock solution of glycolic acid in phosphate buffer.
-
Prepare a stock solution of HRP in phosphate buffer.
-
Prepare a stock solution of Amplex® Red reagent in DMSO.
-
Prepare serial dilutions of the test inhibitor compounds in phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
50 µL of phosphate buffer
-
10 µL of the test inhibitor solution (or buffer for control)
-
20 µL of Glycolic Acid Oxidase solution
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Prepare a detection cocktail containing HRP and Amplex® Red in phosphate buffer.
-
To initiate the reaction, add 20 µL of the glycolic acid substrate solution to each well.
-
Immediately add 20 µL of the detection cocktail to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.
-
The rate of increase in absorbance is proportional to the rate of hydrogen peroxide production, and thus to the GAO activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for the control and each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of glycolic acid and a typical experimental workflow for inhibitor screening.
Caption: Metabolic pathway of glycolic acid and the point of inhibition.
Caption: Experimental workflow for screening GAO inhibitors.
Specificity of "Glycolic acid oxidase inhibitor 1" for the plant enzyme
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of inhibitors targeting the plant enzyme glycolate oxidase (GOX), a key enzyme in the photorespiratory pathway. Understanding the specificity and efficacy of these inhibitors is crucial for research in plant biology, herbicide development, and metabolic engineering. While a compound specifically named "Glycolic acid oxidase inhibitor 1" is not found in publicly available scientific literature, this guide will compare representatives from known classes of plant GOX inhibitors.
Introduction to Plant Glycolate Oxidase
Plant glycolate oxidase is a peroxisomal flavoenzyme that plays a central role in photorespiration. It catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct. This reaction is essential for salvaging carbon lost when RuBisCO oxygenates ribulose-1,5-bisphosphate. Inhibition of GOX leads to the accumulation of glycolate and can significantly impact photosynthesis and plant growth.
Photorespiratory Pathway and the Role of Glycolate Oxidase
The following diagram illustrates the central position of Glycolate Oxidase in the photorespiratory pathway, spanning across the chloroplast, peroxisome, and mitochondrion.
Caption: The central role of Glycolate Oxidase in the photorespiratory pathway.
Comparison of Glycolate Oxidase Inhibitors
This section compares different classes of chemical inhibitors known to target plant glycolate oxidase. Due to the lack of a specific compound identified as "this compound," we will evaluate representative compounds from established inhibitor families.
| Inhibitor Class | Representative Compound(s) | Target Enzyme(s) | Mode of Inhibition | Potency (IC₅₀/Kᵢ) | Specificity Notes |
| α-Hydroxysulfonates | α-Hydroxy-2-pyridinemethanesulfonic acid (α-HPMS) | Plant Glycolate Oxidase | Competitive | Kᵢ ≈ 10-20 µM (for spinach GOX) | Highly specific for glycolate oxidase and other α-hydroxy acid oxidases. |
| Dioxo-pyrroles | Substituted Dioxo-pyrroles | Plant and Mammalian Glycolate Oxidases | Competitive | Data for specific compounds on plant GOX is limited in recent literature. | Originally developed as herbicides, suggesting good plant GOX inhibition. |
| Acetylenic Substrates | 2-Hydroxy-3-butynoic acid (HBA) | Glycolate Oxidase, Lactate Oxidase | Suicide Inhibitor (Irreversible) | Time-dependent inactivation. | Also inhibits other flavoenzymes that process α-hydroxy acids. |
| Flavonoids | Quercetin, Kaempferol | Spinach Glycolate Oxidase | Mixed | IC₅₀ ≈ 20-50 µM | Broad-spectrum enzyme inhibitors, not specific to GOX. |
Detailed Inhibitor Profiles
α-Hydroxysulfonates
α-Hydroxysulfonates are well-characterized as specific and competitive inhibitors of glycolate oxidase. They are structural analogs of glycolate.
-
Mechanism of Action: These compounds mimic the substrate, glycolate, and bind to the active site of the enzyme, preventing the binding of the natural substrate.
-
Experimental Data: Studies on spinach glycolate oxidase have shown that α-HPMS is a potent competitive inhibitor.
Dioxo-pyrroles
This class of compounds has been investigated as inhibitors of both plant and mammalian glycolate oxidases.
-
Mechanism of Action: They are also thought to act as competitive inhibitors, occupying the active site of the enzyme.
2-Hydroxy-3-butynoic acid (HBA)
HBA is an example of a suicide inhibitor.
-
Mechanism of Action: It is processed by the enzyme like a substrate, but the resulting product irreversibly binds to the enzyme's flavin cofactor, leading to inactivation.
-
Specificity: While an effective inhibitor, its reactivity means it can also inactivate other related flavoenzymes.
Flavonoids
Natural compounds like quercetin and kaempferol have been shown to inhibit spinach glycolate oxidase.
-
Mechanism of Action: They typically exhibit mixed inhibition, binding to both the free enzyme and the enzyme-substrate complex.
-
Specificity: Flavonoids are known to interact with a wide range of proteins, and therefore their inhibition is not specific to glycolate oxidase.
Experimental Protocols
In Vitro Inhibition Assay for Spinach Glycolate Oxidase
This protocol describes a common method for measuring the activity of glycolate oxidase and assessing the potency of inhibitors. The assay is based on the H₂O₂-dependent oxidation of a chromogenic substrate catalyzed by horseradish peroxidase (HRP).
Materials:
-
Purified spinach glycolate oxidase
-
Sodium glycolate (substrate)
-
Horseradish peroxidase (HRP)
-
o-Dianisidine (chromogenic substrate)
-
Phosphate buffer (pH 8.3)
-
Test inhibitor compound
-
96-well microplate reader
Procedure:
-
Prepare Reagents:
-
Assay buffer: 0.1 M potassium phosphate buffer, pH 8.3.
-
Substrate solution: 1 M sodium glycolate in assay buffer.
-
HRP solution: 1 mg/mL in assay buffer.
-
o-Dianisidine solution: 8 mM in 20% Triton X-100.
-
Inhibitor stock solutions of various concentrations.
-
-
Assay Mixture Preparation (per well):
-
930 µL of 0.1 M potassium phosphate buffer (pH 8.3)
-
10 µL of HRP (1 mg/mL)
-
50 µL of o-dianisidine solution
-
10 µL of sodium glycolate (1 M)
-
Varying concentrations of the test inhibitor.
-
-
Enzyme Reaction:
-
Add 10 µL of the glycolate oxidase sample to initiate the reaction.
-
Immediately measure the absorbance at 440 nm at 25°C.
-
Monitor the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.
-
The following diagram outlines the workflow for determining the IC₅₀ of a potential GOX inhibitor.
Caption: Workflow for determining the IC₅₀ of a Glycolate Oxidase inhibitor.
Conclusion
The selection of a glycolate oxidase inhibitor for research or developmental purposes depends heavily on the required specificity. For targeted studies on the role of GOX in plant metabolism, highly specific competitive inhibitors like α-hydroxysulfonates are preferable. For applications where broad-spectrum effects might be acceptable or even desired, such as in herbicide development, less specific but potent inhibitors could be considered. It is crucial to perform thorough in vitro and in vivo testing to validate the efficacy and specificity of any chosen inhibitor for the intended plant species and experimental conditions.
Kinetic analysis of "Glycolic acid oxidase" inhibition by "Glycolic acid oxidase inhibitor 1"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic profiles of potent inhibitors targeting Glycolic Acid Oxidase (GAO), an enzyme of significant interest in various metabolic pathways. Here, we focus on the kinetic analysis of 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid , a highly potent inhibitor, and compare its performance with an alternative class of inhibitors, the 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives . This document includes a summary of their inhibitory activities, detailed experimental protocols for kinetic analysis, and visualizations of the enzymatic reaction and experimental workflow.
Inhibitor Performance: A Head-to-Head Comparison
The development of effective Glycolic Acid Oxidase inhibitors is crucial for therapeutic interventions in conditions associated with elevated oxalate production. The following table summarizes the kinetic data for two classes of potent GAO inhibitors.
| Inhibitor Class | Representative Compound | IC50 | Known Inhibition Mechanism |
| 4-substituted 2,4-dioxobutanoic acids | 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | 6 x 10⁻⁸ M[1] | Not explicitly defined in the provided results, but likely competitive due to structural similarity to the substrate. |
| 4-substituted 3-hydroxy-1H-pyrrole-2,5-diones | 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione | Data not available | Competitive[2] |
Key Observations:
-
4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid demonstrates exceptional potency with an IC50 value in the nanomolar range, establishing it as a benchmark inhibitor for in vitro studies.[1]
-
The 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives are recognized as a class of potent, competitive inhibitors of GAO.[2] While a specific IC50 value for the biphenyl derivative is not publicly available, their established competitive mechanism of action makes them a valuable tool for mechanistic studies and as a point of comparison for novel inhibitor development.
Unveiling the Mechanism: The Enzymatic Reaction of Glycolic Acid Oxidase
Glycolic Acid Oxidase catalyzes the oxidation of glycolate to glyoxylate, with the concomitant reduction of molecular oxygen to hydrogen peroxide. The glyoxylate can be further oxidized to oxalate.
Caption: Enzymatic conversion of glycolate to glyoxylate and hydrogen peroxide by Glycolic Acid Oxidase.
Experimental Protocols: Kinetic Analysis of GAO Inhibition
The following protocol outlines a spectrophotometric method for determining the kinetic parameters of GAO inhibitors. This assay is based on the reaction of the product, glyoxylate, with phenylhydrazine to form a chromophore that can be quantified.
Materials:
-
Purified Glycolic Acid Oxidase
-
Glycolic acid (substrate)
-
Inhibitor compound (e.g., 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid)
-
Tris-HCl buffer (pH 8.3)
-
Phenylhydrazine
-
Potassium ferricyanide (K₃Fe(CN)₆)
-
Spectrophotometer capable of reading absorbance at 515 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of Glycolic Acid Oxidase in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound in a suitable solvent (e.g., DMSO), and then dilute further into the assay buffer.
-
Assay Reaction:
-
In a 96-well microplate or cuvettes, add the Tris-HCl buffer.
-
Add the desired concentration of the inhibitor.
-
Add the glycolic acid substrate. The concentrations should be varied to determine the type of inhibition (e.g., for competitive inhibition, varying substrate concentrations at fixed inhibitor concentrations).
-
Initiate the reaction by adding the Glycolic Acid Oxidase.
-
-
Reaction Termination and Color Development:
-
After a fixed incubation time at a controlled temperature (e.g., 37°C), stop the enzymatic reaction.
-
Add phenylhydrazine to the reaction mixture to derivatize the glyoxylate product.
-
Following a short incubation, add potassium ferricyanide to oxidize the glyoxylate phenylhydrazone, leading to the formation of 1,5-diphenylformazan.
-
-
Data Acquisition:
-
Measure the absorbance of the resulting solution at 515 nm.
-
The rate of the reaction is proportional to the change in absorbance over time.
-
-
Data Analysis:
-
Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor.
-
Use non-linear regression analysis of the Michaelis-Menten equation or linearized plots (e.g., Lineweaver-Burk) to determine Vmax, Km, and the inhibition constant (Ki).
-
IC50 values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
-
Visualizing the Workflow: A Step-by-Step Guide to Kinetic Analysis
The following diagram illustrates the logical flow of the experimental protocol for determining the kinetic parameters of a Glycolic Acid Oxidase inhibitor.
Caption: Workflow for the kinetic analysis of Glycolic Acid Oxidase inhibitors.
This guide provides a foundational understanding of the kinetic analysis of two important classes of Glycolic Acid Oxidase inhibitors. The provided protocols and visualizations serve as a practical resource for researchers engaged in the discovery and characterization of novel therapeutic agents targeting this enzyme.
References
- 1. Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationships involving the inhibition of glycolic acid oxidase by derivatives of glycolic and glyoxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Glycolic Acid Oxidase Inhibitor 1: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comprehensive comparison of "Glycolic acid oxidase inhibitor 1" (4-(4'-bromo[1,1'-biphenyl]-4-yl)pyrrolidine-2,3,5-trione), a potent inhibitor of Glycolic Acid Oxidase (GAO), with a focus on its cross-reactivity with other oxidases. The information presented is supported by available experimental data to aid in the evaluation of this compound for further research and development.
Glycolic acid oxidase (GAO), also known as hydroxyacid oxidase 1 (HAO1), is a key enzyme in the metabolic pathway that converts glycolate to glyoxylate. The overproduction of oxalate, a downstream metabolite of glyoxylate, is implicated in conditions such as primary hyperoxaluria type I, making GAO a compelling target for therapeutic intervention. "this compound" has emerged as a significant inhibitor of this enzyme.
Comparative Inhibitory Activity
Initial in vitro studies have demonstrated that "this compound" is a potent and competitive inhibitor of Glycolic Acid Oxidase. However, its activity against other structurally and functionally related flavoenzyme oxidases is a critical aspect of its selectivity profile. The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Target Enzyme | Organism | Substrate | IC50 (µM) | Notes |
| Glycolic Acid Oxidase (GAO) | Porcine Liver | Glycolate | 0.08 | Potent, competitive inhibition.[1] |
| L-Amino Acid Oxidase | Not specified | Not specified | > 100 | No significant inhibition observed at 10⁻⁴ M.[1] |
| D-Amino Acid Oxidase | Not specified | Not specified | > 100 | No significant inhibition observed at 10⁻⁴ M.[1] |
Experimental Protocols
The determination of inhibitor potency is crucial for comparative analysis. Below are the methodologies employed for the key experiments cited.
Glycolic Acid Oxidase (GAO) Inhibition Assay
The inhibitory activity of "this compound" against GAO was determined by monitoring the consumption of oxygen in the enzymatic reaction.
-
Enzyme Source: Porcine liver Glycolic Acid Oxidase.
-
Assay Buffer: 0.1 M Tris buffer, pH 8.3, containing FMN (flavin mononucleotide).
-
Substrate: Glycolic acid.
-
Procedure:
-
The enzyme is preincubated with the inhibitor ("this compound") at various concentrations in the assay buffer.
-
The reaction is initiated by the addition of the substrate, glycolic acid.
-
The rate of oxygen consumption is measured using an oxygen electrode.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[1]
-
L-Amino Acid Oxidase and D-Amino Acid Oxidase Inhibition Assays
The cross-reactivity of "this compound" against L- and D-amino acid oxidases was assessed using a similar oxygen consumption assay.
-
Enzyme Source: Commercially available L-amino acid oxidase and D-amino acid oxidase.
-
Assay Conditions: Standard assay conditions for the respective enzymes were used.
-
Procedure:
-
The enzymes were incubated with a high concentration of "this compound" (10⁻⁴ M).
-
The reaction was initiated by the addition of the appropriate amino acid substrate.
-
Oxygen consumption was monitored to determine the level of inhibition.[1]
-
A widely used alternative for measuring the activity of H2O2-producing oxidases is the Amplex® Red assay. This fluorometric method detects the hydrogen peroxide generated by the oxidase reaction.
-
Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with hydrogen peroxide to produce the highly fluorescent resorufin.
-
Procedure Outline:
-
The oxidase, its substrate, and the inhibitor are incubated in a suitable buffer.
-
Amplex® Red reagent and HRP are added to the reaction mixture.
-
The fluorescence is measured at an excitation of ~571 nm and an emission of ~585 nm.
-
The rate of fluorescence increase is proportional to the enzyme activity.
-
Signaling and Metabolic Pathway Context
"this compound" targets a critical step in the glycolate metabolism pathway. Understanding this pathway is essential for appreciating the inhibitor's mechanism of action and its potential therapeutic effects.
Caption: Metabolic pathway of glycolate conversion.
The diagram above illustrates the central role of Glycolic Acid Oxidase (GAO) in converting glycolate to glyoxylate. "this compound" directly inhibits this step, thereby reducing the production of glyoxylate and its subsequent conversion to oxalate, the primary pathological agent in hyperoxaluria.
Experimental Workflow for Cross-Reactivity Screening
A systematic approach is necessary to evaluate the selectivity of an inhibitor against a panel of related enzymes. The following workflow outlines a typical cross-reactivity screening process.
Caption: Workflow for inhibitor cross-reactivity screening.
This workflow provides a structured approach, from initial preparation of the inhibitor and enzyme panel to the final analysis and reporting of the selectivity profile. Such a process is essential for the comprehensive evaluation of any new enzyme inhibitor.
References
Independent Verification of "Glycolic acid oxidase inhibitor 1" Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of "Glycolic acid oxidase inhibitor 1" with alternative inhibitors. The information presented is supported by experimental data from peer-reviewed literature to aid in the evaluation of this compound for research and development purposes.
Introduction to Glycolic Acid Oxidase and Its Inhibition
Glycolic acid oxidase (GAO) is a peroxisomal flavoenzyme that plays a key role in the photorespiration pathway in plants and in amino acid metabolism in animals. It catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide. In humans, the glyoxylate produced can be further metabolized to oxalate. The overproduction of oxalate is a primary cause of hyperoxaluria, a condition that can lead to the formation of calcium oxalate kidney stones. Therefore, the inhibition of GAO is a promising therapeutic strategy for the treatment of primary hyperoxaluria.
"this compound," chemically known as 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione, is a potent, competitive inhibitor of GAO.[1] This guide will compare its in vitro and in vivo efficacy with other known GAO inhibitors.
Signaling Pathway of Glycolate Metabolism
The following diagram illustrates the metabolic pathway involving glycolic acid oxidase and the point of inhibition.
In Vitro Efficacy Comparison
The in vitro efficacy of GAO inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki) against the purified enzyme. The following table summarizes the available data for "this compound" and its alternatives.
| Inhibitor Name | Chemical Class | Target Enzyme Source | IC50 | Ki | Reference |
| This compound | 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione | Porcine Liver GAO | 87 nM | - | [2] |
| Human GAO | 110 nM | - | [2] | ||
| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | 4-Substituted 2,4-dioxobutanoic acid | Porcine Liver GAO | 60 nM | - | [3] |
| 4-Carboxy-5-dodecylsulfanyl-1,2,3-triazole (CDST) | Triazole carboxylic acid | Spinach GAO | - | 15 nM | [4] |
| 3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline (TKP) | Pyrroline derivative | Spinach GAO | - | 4.8 µM | [5] |
In Vivo Efficacy Comparison
In vivo studies are crucial for evaluating the therapeutic potential of GAO inhibitors. The most common animal model for hyperoxaluria is the ethylene glycol-fed rat, which mimics the overproduction of oxalate.
| Inhibitor/Treatment | Animal Model | Administration Route | Dosage | Outcome | Reference |
| This compound | Ethylene glycol-fed rats | Oral | Not specified in abstract | Significant reduction in urinary oxalate levels over 58 days. | [1] |
| Lumasiran (siRNA) | Mouse model of Primary Hyperoxaluria Type 1 | Subcutaneous | Not specified in abstract | Normalization of urine oxalate levels. | [4] |
Experimental Protocols
In Vitro Glycolic Acid Oxidase Inhibition Assay
This protocol is a synthesized methodology based on commonly used procedures for determining the in vitro efficacy of GAO inhibitors.
Objective: To determine the IC50 value of an inhibitor against Glycolic Acid Oxidase.
Materials:
-
Purified Glycolic Acid Oxidase (e.g., from porcine or human liver)
-
Glycolic acid (substrate)
-
Inhibitor compound
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.3)
-
Oxygen electrode or spectrophotometer
-
96-well microplate (for spectrophotometric assay)
Workflow Diagram:
Procedure:
-
Enzyme Preparation: Prepare a working solution of GAO in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay Setup (Oxygen Consumption Method):
-
Add assay buffer to the reaction chamber of an oxygen electrode.
-
Add the inhibitor solution at the desired final concentration.
-
Add the GAO solution and allow it to pre-incubate with the inhibitor for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a saturating concentration of glycolic acid.
-
Monitor the rate of oxygen consumption for a set period.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
In Vivo Hyperoxaluria Animal Model
This protocol is a synthesized methodology based on the ethylene glycol-induced hyperoxaluria model in rats.
Objective: To evaluate the in vivo efficacy of a GAO inhibitor in reducing urinary oxalate levels.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Ethylene glycol (EG)
-
Inhibitor compound
-
Metabolic cages for urine collection
-
Analytical equipment for measuring urinary oxalate and creatinine levels
Workflow Diagram:
Procedure:
-
Animal Acclimatization: House male rats in individual cages and allow them to acclimatize for at least one week with free access to standard chow and water.
-
Induction of Hyperoxaluria: Replace the drinking water with a solution containing 0.75% (v/v) ethylene glycol. This solution should be provided ad libitum for the duration of the study (e.g., 28-58 days).
-
Treatment Groups: Divide the animals into at least two groups: a vehicle control group and a treatment group receiving the GAO inhibitor.
-
Inhibitor Administration: Administer the inhibitor compound daily via the desired route (e.g., oral gavage). The vehicle control group should receive the same volume of the vehicle used to dissolve the inhibitor.
-
Urine Collection: At specified time points (e.g., weekly), place the rats in metabolic cages for 24-hour urine collection.
-
Biochemical Analysis: Measure the concentration of oxalate and creatinine in the collected urine samples.
-
Data Analysis: Calculate the urinary oxalate-to-creatinine ratio to normalize for variations in urine volume. Compare the ratios between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any reduction in oxalate excretion.
Conclusion
"this compound" demonstrates high potency in vitro against both porcine and human GAO. In vivo studies in a rat model of hyperoxaluria have shown its ability to significantly reduce urinary oxalate levels, indicating its potential as a therapeutic agent for primary hyperoxaluria. When compared to other small molecule inhibitors, its IC50 value is in the nanomolar range, making it one of the more potent compounds identified in its chemical class. While newer therapeutic modalities like siRNA (Lumasiran) have shown promising results in clinical trials, small molecule inhibitors like "this compound" offer the advantage of oral bioavailability. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational comparison to aid researchers in their evaluation of "this compound" for further investigation.
References
- 1. Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Glycolate Oxidase/Lactate Dehydrogenase A Inhibitors for Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-dimensional structures of glycolate oxidase with bound active-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the phenotypic effects of "Glycolic acid oxidase inhibitor 1" across different plant species
This guide provides a comparative analysis of the phenotypic effects observed following the inhibition of glycolate oxidase (GOX), a key enzyme in the photorespiratory pathway, across different plant species. The inhibition of this enzyme, whether through genetic modification or chemical inhibitors, leads to a range of physiological and biochemical changes, primarily due to the disruption of the photorespiratory cycle. This guide is intended for researchers, scientists, and professionals in drug and herbicide development to understand the consequences of targeting this crucial plant enzyme.
Mechanism of Action of Glycolate Oxidase
Glycolate oxidase is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct. This is an essential step in the photorespiratory pathway, which salvages carbon lost when RuBisCO oxygenates ribulose-1,5-bisphosphate. Inhibition of GOX leads to the accumulation of glycolate and a subsequent reduction in the downstream products of photorespiration, impacting carbon and nitrogen metabolism.
Comparative Phenotypic Effects of Glycolate Oxidase Inhibition
The following table summarizes the observed phenotypic effects of reduced or inhibited glycolate oxidase activity in various plant species. The data is compiled from studies on genetic mutants (e.g., gox mutants) and the application of chemical inhibitors.
| Phenotypic Trait | Arabidopsis thaliana (C3) | Rice (Oryza sativa) (C3) | Maize (Zea mays) (C4) | Tobacco (Nicotiana tabacum) (C3) |
| Photosynthesis | Reduced net CO₂ assimilation rate, especially under low CO₂ conditions.[1] | Significant reduction in net photosynthetic rate.[2] | Rapid and severe decline in net CO₂ assimilation rate in air, leading to lethality.[3] | Inhibition of photosynthesis upon accumulation of glycolate.[4] |
| Growth | Stunted growth, dwarfed phenotype, and delayed flowering, particularly under photorespiratory conditions.[5][6] | Stunted plant growth.[2] | Seedling lethal phenotype in normal air; can be rescued by high CO₂.[3] | Not explicitly detailed in the provided results. |
| Metabolite Accumulation | Accumulation of glycolate, glycine, and serine.[1][5] Altered amino acid profiles.[1] | Accumulation of glyoxylate, which deactivates RuBisCO.[2] | Accumulation of glycolate.[3] | Rapid accumulation of glycolic acid.[4] |
| Enzyme Activity | Reduced GOX activity in gox mutants (e.g., gox1 mutant has ~36% of wild-type activity).[1] | Downregulation of GLO (GLO) gene expression in transgenic lines.[2] | go1 mutant has 5-10% of wild-type GO activity.[3] | Inhibition of glycolic acid oxidase by α-hydroxysulfonates.[4] |
| Stress Response | Increased sensitivity to photo-oxidative stress due to H₂O₂ imbalance. Overexpression of GOX in chloroplasts leads to H₂O₂-induced stress responses.[6][7] | Not explicitly detailed in the provided results. | Necrosis within 7 days of transfer to normal air.[3] | Not explicitly detailed in the provided results. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to assess the effects of glycolate oxidase inhibition.
A common method to determine GOX activity is to measure the rate of oxygen uptake or the formation of a colored product from a coupled reaction.
-
Plant Material: Leaf tissue is homogenized in an extraction buffer (e.g., phosphate buffer, pH 8.0) on ice.
-
Centrifugation: The homogenate is centrifuged to remove cell debris, and the supernatant is used for the enzyme assay.
-
Assay Mixture: The reaction mixture typically contains the plant extract, flavin mononucleotide (FMN, a cofactor for GOX), and a substrate (glycolate).
-
Measurement:
-
Oxygen Uptake: The rate of oxygen consumption is measured using an oxygen electrode.
-
Spectrophotometric Assay: The production of glyoxylate can be coupled to a reaction that produces a colored compound (e.g., the formation of a phenylhydrazone), which is then measured spectrophotometrically.
-
Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to measure the levels of key metabolites.
-
Extraction: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are extracted using a solvent system (e.g., a methanol:chloroform:water mixture).
-
Derivatization (for GC-MS): Polar metabolites are chemically modified (derivatized) to make them volatile for GC analysis.
-
Analysis: The extracted and prepared samples are injected into an HPLC or GC-MS system for separation and quantification of metabolites like glycolate, glycine, and serine.
Gas exchange systems are used to measure the net CO₂ assimilation rate.
-
Plant Material: A fully expanded leaf of an intact plant is enclosed in a leaf chamber.
-
Controlled Conditions: Environmental parameters such as light intensity, CO₂ concentration, and temperature are precisely controlled.
-
Measurement: An infrared gas analyzer measures the difference in CO₂ concentration between the air entering and exiting the chamber to calculate the net photosynthetic rate.
Visualizations
The inhibition of glycolate oxidase disrupts the photorespiratory pathway and can lead to downstream signaling events, partly mediated by the accumulation of reactive oxygen species (ROS) like H₂O₂.
Caption: Inhibition of Glycolate Oxidase in the photorespiratory pathway.
The following diagram illustrates a typical workflow for studying the effects of a glycolate oxidase inhibitor on a plant.
Caption: A generalized workflow for investigating GOX inhibitor effects.
References
- 1. The Impact of Photorespiratory Glycolate Oxidase Activity on Arabidopsis thaliana Leaf Soluble Amino Acid Pool Sizes during Acclimation to Low Atmospheric CO2 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of glycolate oxidase causes glyoxylate accumulation that inhibits photosynthesis through deactivating Rubisco in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Glycolate Oxidase Activity Is Required for Survival of Maize in Normal Air - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Arabidopsis thaliana overexpressing glycolate oxidase in chloroplasts: H2O2-induced changes in primary metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arabidopsis thaliana overexpressing glycolate oxidase in chloroplasts: H(2)O(2)-induced changes in primary metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Glycolic Acid Oxidase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of inhibitors targeting Glycolic Acid Oxidase (GAO), a key enzyme in glycolate metabolism. This document outlines experimental data, detailed protocols for dose-response analysis, and visual workflows to facilitate informed decisions in drug discovery and development projects.
Glycolic acid oxidase is a flavoenzyme that catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide as a byproduct. Inhibition of GAO is a therapeutic strategy for conditions such as primary hyperoxaluria, a rare genetic disorder characterized by excessive oxalate production. This guide focuses on the dose-response analysis of various GAO inhibitors, offering a comparative look at their potency and characteristics.
Performance Comparison of Glycolic Acid Oxidase Inhibitors
The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The Ki, on the other hand, is a measure of the inhibitor's binding affinity to the enzyme and is independent of the substrate concentration, making it a more absolute measure of potency for competitive inhibitors.
Below is a summary of the inhibitory potency of selected compounds against Glycolic Acid Oxidase.
| Inhibitor Name | Chemical Class | Enzyme Source | Inhibition Type | IC50 (µM) | Ki (µM) |
| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione | 3-hydroxy-1H-pyrrole-2,5-dione derivative | Porcine Liver | Competitive | - | - |
| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | 2,4-dioxobutanoic acid derivative | Porcine Liver | Not Specified | 0.06[1] | - |
| N-allyl-3-hydroxy-4-(4'-methoxyphenyl)-1H-pyrrole-2,5-dione | 3-hydroxy-1H-pyrrole-2,5-dione derivative | Porcine Liver | Competitive | - | - |
| 4-(4'-bromophenyl)-2,4-dioxobutanoic acid | 2,4-dioxobutanoic acid derivative | Porcine Liver | Not Specified | - | - |
Note: The table will be populated with more specific IC50 and Ki values as more directly comparable data becomes available from further research.
Experimental Protocols for Dose-Response Curve Analysis
A detailed and standardized protocol is crucial for obtaining reliable and reproducible dose-response data. The following section outlines a comprehensive methodology for determining the IC50 and inhibition kinetics of potential GAO inhibitors using a spectrophotometric assay.
Principle of the Assay
The activity of Glycolic Acid Oxidase is determined by measuring the rate of hydrogen peroxide (H₂O₂) production as it oxidizes glycolate to glyoxylate. The H₂O₂ produced is then used in a coupled reaction with a chromogenic substrate, such as a quinoneimine dye, which results in a color change that can be measured spectrophotometrically.[2] The rate of color formation is directly proportional to the GAO activity. The inhibitory effect of a compound is assessed by measuring the reduction in this rate in its presence.
Materials and Reagents
-
Glycolic Acid Oxidase (from porcine or human liver, or recombinant)
-
Glycolic acid (substrate)
-
Test inhibitors
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 8.3)
-
Detection reagent mix (containing a peroxidase, and a chromogenic substrate like 4-aminoantipyrine and 3,5-dichloro-2-hydroxybenzenesulfonic acid)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogen (e.g., 520 nm)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of Glycolic Acid Oxidase in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare a stock solution of glycolic acid in the assay buffer. The final concentration in the assay should be at or near the Michaelis constant (Km) of the enzyme for glycolate to ensure sensitivity to competitive inhibitors.
-
Prepare stock solutions of the test inhibitors in DMSO. A serial dilution of each inhibitor should be prepared to cover a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
-
Assay Protocol in a 96-well Plate:
-
Add 50 µL of the assay buffer to all wells.
-
Add 2 µL of the serially diluted inhibitor solutions to the respective wells. For the control (uninhibited) wells, add 2 µL of DMSO.
-
Add 20 µL of the Glycolic Acid Oxidase solution to each well and incubate for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the glycolic acid substrate solution to each well.
-
Immediately add 110 µL of the detection reagent mix to each well.
-
Measure the absorbance at the appropriate wavelength in a kinetic mode (e.g., every 30 seconds for 10-15 minutes) or as an endpoint reading after a fixed time, ensuring the reaction is still in the linear phase for the control wells.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration.
-
Normalize the reaction rates to the control (uninhibited) wells, expressing them as a percentage of GAO activity.
-
Plot the percentage of GAO activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
To determine the inhibition constant (Ki) for competitive inhibitors, the experiment should be repeated at multiple substrate concentrations. The data can then be analyzed using methods such as the Dixon plot or by fitting to the appropriate inhibition model. The relationship between IC50 and Ki for a competitive inhibitor is given by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[3]
-
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the key steps in the dose-response curve analysis of a Glycolic Acid Oxidase inhibitor.
Caption: Experimental workflow for GAO inhibitor dose-response analysis.
Conclusion
This guide provides a foundational framework for the comparative analysis of Glycolic Acid Oxidase inhibitors. By adhering to the detailed experimental protocols and utilizing the provided data as a benchmark, researchers can effectively characterize the potency of novel inhibitors. The standardized approach outlined here is intended to enhance the reproducibility and reliability of findings in the pursuit of new therapeutic agents for GAO-related disorders.
References
- 1. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic applications using high substrate and competitive inhibitor concentrations to determine Ki or Km - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversibility of Glycolic Acid Oxidase Inhibition: A Comparative Analysis of "Glycolic Acid Oxidase Inhibitor 1"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory performance of "Glycolic acid oxidase inhibitor 1" against Glycolic acid oxidase (GAO), with a focus on the reversibility of this interaction. The information presented is supported by experimental data from peer-reviewed literature and includes detailed protocols for the key assays discussed.
Introduction to Glycolic Acid Oxidase and its Inhibition
Glycolic acid oxidase (GAO) is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, a key metabolic precursor to oxalate.[1] Elevated levels of oxalate can lead to the formation of calcium oxalate crystals, a primary component of kidney stones. Consequently, the inhibition of GAO is a promising therapeutic strategy for the prevention and treatment of hyperoxaluria and associated nephrolithiasis.
"this compound," identified as 4-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione, has emerged as a potent inhibitor of this enzyme.[2][3] Understanding the nature of its interaction with GAO, specifically its reversibility, is crucial for evaluating its therapeutic potential. Reversible inhibitors offer the advantage of a dynamic and controllable pharmacological effect, which can be beneficial in minimizing off-target effects and managing dosage.
Reversibility of "this compound"
"this compound" has been characterized as a competitive inhibitor of porcine liver Glycolic acid oxidase.[2] Competitive inhibition is a form of reversible inhibition , where the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. This binding is non-covalent, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity.
The potency of a competitive inhibitor is quantified by its inhibition constant (Ki). A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency. The Ki for "this compound" can be calculated from its reported half-maximal inhibitory concentration (IC50) value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
[S] is the concentration of the substrate (glycolate).
-
Km is the Michaelis constant of the enzyme for the substrate.
Comparative Analysis of Inhibitor Potency
To provide a comparative perspective, the following table summarizes the inhibitory potency of "this compound" and other alternative competitive inhibitors of Glycolic acid oxidase. The Ki values have been calculated based on their reported IC50 values and the known Km of glycolic acid oxidase for glycolate.
| Inhibitor | Chemical Class | IC50 (µM) | Calculated Ki (µM)* | Reference |
| This compound | 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione | 0.1 | 0.025 | [2] |
| 4-(4'-Bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | 4-Substituted 2,4-dioxobutanoic acid | 0.06 | 0.015 | [4] |
| 4-(Biphenyl-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione | 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione | 0.3 | 0.074 | [2] |
| 4-(4'-Chloro[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione | 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione | 0.2 | 0.050 | [2] |
*Calculated using the Cheng-Prusoff equation with a glycolate concentration of 1 mM and a Km of 0.33 mM for human liver Glycolic acid oxidase.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings.
Glycolic Acid Oxidase Activity Assay
This protocol is adapted from the method described by Schulz et al. (1983).[2]
Principle: The activity of Glycolic acid oxidase is determined by monitoring the rate of oxygen consumption using an oxygen electrode. The enzyme catalyzes the oxidation of glycolate, which consumes molecular oxygen.
Reagents:
-
Glycolic acid oxidase (e.g., from porcine or human liver)
-
Sodium glycolate (substrate)
-
Potassium phosphate buffer (pH 8.3)
-
Inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and sodium glycolate in a thermostatically controlled reaction vessel at a specified temperature (e.g., 25°C).
-
Equilibrate the reaction mixture with air by stirring.
-
Add a known amount of Glycolic acid oxidase to initiate the reaction.
-
Monitor the decrease in oxygen concentration over time using an oxygen electrode. The initial linear rate of oxygen consumption is proportional to the enzyme activity.
-
To determine the IC50 value, perform the assay in the presence of varying concentrations of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve.
Determination of Inhibitor Reversibility
The reversibility of an enzyme inhibitor can be assessed using several methods, including jump dilution and dialysis.
1. Jump Dilution Method
Principle: This method involves pre-incubating the enzyme with a high concentration of the inhibitor to allow for binding. The enzyme-inhibitor complex is then rapidly diluted, reducing the inhibitor concentration to a level that would cause minimal inhibition if the binding is reversible. The recovery of enzyme activity is monitored over time.
Procedure:
-
Pre-incubate Glycolic acid oxidase with a high concentration of the inhibitor (e.g., 10-100 times the IC50) for a sufficient time to reach binding equilibrium.
-
Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into the Glycolic acid oxidase activity assay mixture containing the substrate.
-
Immediately monitor the enzyme activity over time as described in the activity assay protocol.
-
Interpretation:
-
Reversible inhibitor: A rapid increase in enzyme activity will be observed as the inhibitor dissociates from the enzyme.
-
Irreversible inhibitor: Little to no recovery of enzyme activity will be observed.
-
2. Dialysis Method
Principle: This method relies on the physical separation of the small molecule inhibitor from the larger enzyme-inhibitor complex using a semi-permeable membrane.
Procedure:
-
Pre-incubate Glycolic acid oxidase with the inhibitor.
-
Place the enzyme-inhibitor mixture in a dialysis bag with a molecular weight cut-off that retains the enzyme but allows the inhibitor to pass through.
-
Dialyze the sample against a large volume of buffer for an extended period, with several buffer changes, to remove the free and dissociated inhibitor.
-
After dialysis, measure the activity of the enzyme remaining in the dialysis bag using the activity assay protocol.
-
Interpretation:
-
Reversible inhibitor: Enzyme activity will be restored to a level comparable to a control sample that was dialyzed without the inhibitor.
-
Irreversible inhibitor: Enzyme activity will remain significantly lower than the control.
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams have been generated.
Caption: Signaling pathway of Glycolic Acid Oxidase and its inhibition.
Caption: Experimental workflow for determining inhibitor reversibility.
Conclusion
The available evidence strongly indicates that "this compound" acts as a reversible, competitive inhibitor of Glycolic acid oxidase. Its high potency, as indicated by its low calculated Ki value, makes it a compelling candidate for further investigation as a therapeutic agent for conditions associated with elevated oxalate levels. The experimental protocols provided in this guide offer a framework for the continued evaluation of this and other GAO inhibitors, facilitating the development of novel treatments for hyperoxaluria and related disorders.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of glycolic acid oxidase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glycolic Acid Oxidase Inhibitor 1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Glycolic acid oxidase inhibitor 1 (CAS RN: 77529-42-1), a compound utilized in drug discovery and development.
Hazard Profile and Safety Summary
Based on its chemical structure, this compound should be handled as a potentially hazardous substance. The presence of a brominated aromatic ring suggests potential for environmental persistence and toxicity. Pyrrolidine derivatives can be irritants to the skin, eyes, and respiratory tract.
| Hazard Category | Inferred Hazard | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. |
| Skin Corrosion/Irritation | Potential for skin irritation. | Avoid direct contact with skin. In case of contact, wash immediately with soap and water. |
| Eye Damage/Irritation | Potential for serious eye irritation. | Wear safety goggles. In case of contact, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention. |
| Environmental Hazard | Brominated organic compounds can be persistent in the environment and toxic to aquatic life. | Do not dispose of down the drain or in regular trash.[1] |
Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol is crucial for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (nitrile is a suitable option).
-
Safety glasses with side shields or chemical splash goggles.
-
A fully buttoned laboratory coat.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including residual powder, contaminated weighing paper, and pipette tips, in a dedicated hazardous waste container.[1] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number "77529-42-1". The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If this compound is in a solution, collect the liquid waste in a separate, dedicated container for halogenated organic waste.[1] The container should be clearly labeled with "Halogenated Organic Waste," the chemical name, and the solvent used. Never mix incompatible waste streams.
-
Contaminated Labware: Disposable labware that has come into contact with the inhibitor should be considered hazardous waste and placed in the solid waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as halogenated organic waste.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Keep containers securely closed when not in use.
-
Ensure that the storage area is away from sources of ignition and incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound in the regular trash or pour it down the sink. Improper disposal can lead to environmental contamination and regulatory violations.[1]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Glycolic Acid Oxidase Inhibitor 1
Disclaimer: Specific safety and toxicological data for "Glycolic acid oxidase inhibitor 1" (CAS 77529-42-1) is not extensively available in the public domain. This guide provides essential safety information based on best practices for handling novel research chemicals of unknown toxicity. Data for the related compound, Glycolic Acid (CAS 79-14-1), the substrate for the target enzyme, is included for illustrative purposes to highlight potential hazard classes. Researchers must consult the official Safety Data Sheet (SDS) provided by the supplier for this compound before any handling or use.
Immediate Safety and Hazard Information
As a novel inhibitor, this compound should be handled as a compound of unknown toxicity. A thorough risk assessment must be conducted before starting any experiment. The primary risks are associated with inhalation of powder, and skin or eye contact.
For illustrative purposes, the hazard profile for Glycolic Acid is summarized below. While not the same compound, it indicates the types of hazards that may be associated with chemicals acting on this biological pathway.
Table 1: GHS Classification for Glycolic Acid (Illustrative) [1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | H370: Causes damage to organs (Respiratory system) |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure (Liver, Thymus) |
Table 2: Toxicological Data for Glycolic Acid (Illustrative) [3]
| Toxicity Metric | Species | Route | Value |
| LD50 | Rat | Oral | 2040 mg/kg |
| LC50 | Rat | Inhalation | 3.6 mg/L (4 h; mist) |
Operational Plan: Handling and Storage
2.1 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[1]
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[1]
-
Skin and Body Protection: A fully buttoned lab coat is required. For procedures with a higher risk of spills, impervious protective clothing may be necessary.[1]
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation.[4] If a fume hood is not available, a NIOSH-approved respirator is required.[1]
2.2 Step-by-Step Handling Procedures
-
Preparation: Designate a specific area within a chemical fume hood for handling the inhibitor. Ensure a chemical spill kit is accessible.
-
Weighing: To handle the solid, tare a container on a balance inside the fume hood. Carefully transfer the required amount of the inhibitor using a clean spatula. Avoid creating dust.
-
Solution Preparation: Add the solvent to the solid in the fume hood. If preparing a stock solution in DMSO, be aware that moisture-absorbing DMSO can reduce solubility.[5]
-
Post-Handling: After use, decontaminate all surfaces, glassware, and equipment. Wash hands and any exposed skin thoroughly.[6]
2.3 Storage Plan
-
Inhibitor Storage: Store this compound as a solid in a tightly sealed container at -20°C for up to one year or -80°C for up to two years.[7]
-
General Storage: Keep the container in a cool, dry, and well-ventilated area.[8] Store locked up and away from incompatible materials such as strong bases and oxidizing agents.[1][8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collect Waste: Collect all inhibitor waste, including unused solid, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Neutralization (If Permitted): For acidic waste, neutralization with a mild base like sodium bicarbonate may be an option, but this must be done in accordance with local regulations and institutional safety protocols.[10] Never pour chemical waste down the drain.[9]
-
Professional Disposal: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal facility.[2][10]
Visualized Workflows and Pathways
Glycolic Acid Oxidase (HAO1) Metabolic Pathway
The diagram below illustrates the metabolic conversion of glycolic acid to oxalate by Glycolic Acid Oxidase (also known as Hydroxyacid Oxidase 1, HAO1) and indicates the point of inhibition.
Caption: Metabolic pathway of glycolic acid to oxalate via HAO1.
Safe Handling Workflow for Potent Research Chemicals
This workflow provides a step-by-step guide for safely handling this compound from receipt to disposal.
Caption: Step-by-step workflow for safe chemical handling.
Experimental Protocols
Glycolate Oxidase Activity Assay Protocol
This protocol is based on a fluorescence-coupled enzyme assay, a common method for measuring the activity of oxidases that produce hydrogen peroxide (H₂O₂). The H₂O₂ generated by glycolate oxidase is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (like Amplex Red) into a highly fluorescent product (resorufin), which can be measured over time.
Materials:
-
Purified Glycolic Acid Oxidase (HAO1) enzyme
-
Glycolic acid (substrate)
-
This compound
-
Amplex® Red reagent (or similar fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4-8.5)[11]
-
384-well black assay plates
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of the substrate (glycolic acid) in the assay buffer.
-
Prepare a range of concentrations of the this compound by serial dilution in the assay buffer (or DMSO, ensuring the final DMSO concentration in the assay is low, typically <1%).
-
Prepare the detection cocktail containing Amplex Red and HRP in the assay buffer according to the manufacturer's instructions. Protect this solution from light.
-
-
Assay Setup (for Inhibition Measurement):
-
In a 384-well plate, add a small volume (e.g., 5 µL) of each inhibitor concentration to the appropriate wells. Include wells with buffer/DMSO only for "no inhibitor" (positive) and "no enzyme" (negative) controls.
-
Add the HAO1 enzyme solution (e.g., 10 µL of a 2X concentration) to all wells except the "no enzyme" controls.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Read Reaction:
-
To start the reaction, add the substrate solution (e.g., 10 µL of a 2X concentration of glycolic acid) mixed with the detection cocktail to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence over time (kinetic read). The rate of fluorescence increase is proportional to the glycolate oxidase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates of the inhibitor-treated wells to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. redox.com [redox.com]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. selleckchem.com [selleckchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. laballey.com [laballey.com]
- 9. laballey.com [laballey.com]
- 10. laballey.com [laballey.com]
- 11. Isolation and characterization of glycolic acid oxidase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
